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  • Product: 1-(3-Methoxybenzoyl)-1,4-diazepane
  • CAS: 926218-37-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Novel 1,4-Diazepine Derivatives

Executive Summary The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anxiolytic, anticonvu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing novel 1,4-diazepine derivatives. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and strategic considerations that guide the selection of synthetic routes. We will examine foundational condensation reactions, modern cycloaddition and multi-component strategies, and the increasing role of metal-catalyzed cyclizations. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data to support researchers in the design and execution of their synthetic campaigns.

The Enduring Significance of the 1,4-Diazepine Scaffold

The seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions is a privileged structure in drug discovery. Its non-planar, conformationally flexible nature allows it to present substituents in three-dimensional space, enabling precise interactions with a variety of biological targets.[5] The fusion of the 1,4-diazepine ring with other cyclic systems, most notably a benzene ring to form benzodiazepines, has given rise to some of the most well-known psychoactive drugs.[6] The continuous demand for more selective and effective therapeutic agents necessitates the development of novel and efficient synthetic methodologies to access structurally diverse 1,4-diazepine derivatives.[1]

The biological activities associated with 1,4-diazepine derivatives are extensive, encompassing:

  • Central Nervous System (CNS) Agents: Anxiolytic, sedative, anticonvulsant, and hypnotic effects are the most well-documented activities, primarily through modulation of the GABA-A receptor.[7]

  • Anticancer Agents: Certain derivatives have shown promise as anticancer agents.[2][4]

  • Antimicrobial and Antifungal Agents: The scaffold has been explored for its potential in combating infectious diseases.[2][3]

  • Other Therapeutic Areas: Research has also pointed to applications as anthelmintics and antipsychotics.[1][3][4]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 1,4-diazepine ring can be approached through several distinct strategies, each with its own advantages in terms of efficiency, substrate scope, and the introduction of molecular diversity.

Foundational Strategy: Condensation Reactions

The most traditional and straightforward approach to 1,4-diazepines involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. This method is particularly prevalent in the synthesis of 1,5-benzodiazepines from o-phenylenediamines.[8] While not strictly 1,4-diazepines, the principles are analogous and foundational. The reaction is typically acid-catalyzed and proceeds through the formation of imine intermediates followed by intramolecular cyclization.

The versatility of this approach is demonstrated by the use of various catalysts, including heteropolyacids, which can promote the reaction with high yields and short reaction times.[9] The choice of catalyst is critical as it influences the rate of both the initial condensation and the subsequent cyclization, while minimizing side reactions.

Modern Efficiency: Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for generating complex molecules.[1] For 1,4-diazepine synthesis, MCRs offer rapid access to diverse scaffolds in fewer steps compared to traditional linear syntheses.[5][10]

A prominent example is the Ugi four-component reaction (Ugi-4CR). In one documented approach, methyl anthranilate (as the amine component), an isocyanide, Boc-glycinal, and a carboxylic acid are combined.[5] The resulting Ugi product undergoes a subsequent deprotection and intramolecular condensation to furnish the 1,4-benzodiazepine ring.[5] This strategy allows for the introduction of multiple points of diversity in a single, streamlined process.

Workflow for Multi-Component Synthesis of 1,4-Benzodiazepines

G cluster_0 Step 1: Ugi 4-Component Reaction cluster_1 Step 2: Post-Condensation Modification A Amine (e.g., Methyl Anthranilate) Ugi_Product Ugi Adduct A->Ugi_Product One-Pot B Isocyanide B->Ugi_Product One-Pot C Aldehyde (e.g., Boc-glycinal) C->Ugi_Product One-Pot D Carboxylic Acid D->Ugi_Product One-Pot Deprotection Deprotection (e.g., TFA) Ugi_Product->Deprotection Crude Product Cyclization Intramolecular Cyclization Deprotection->Cyclization Free Amine Intermediate Final_Product 1,4-Benzodiazepine Scaffold Cyclization->Final_Product

Caption: A streamlined workflow for synthesizing 1,4-benzodiazepine scaffolds using a Ugi MCR followed by deprotection and cyclization.

Elegance in Ring Formation: Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical pathway to construct cyclic systems with high regio- and stereocontrol. For the synthesis of seven-membered rings like 1,4-diazepines, [5+2] cycloadditions are particularly valuable.

A notable example involves a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate stable azomethine ylides.[6][11][12][13] These 1,5-dipoles can then undergo a [5+2] cycloaddition with activated alkynes in a multicomponent fashion to yield biologically active 1,4-diazepine compounds.[6][11][12] This method is significant as it represents a catalytic multicomponent [5+2] cycloaddition, a relatively underexplored area in synthetic chemistry.[6]

Other cycloaddition strategies have also been developed. For instance, new tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines have been synthesized via a [3+2]-cycloaddition/rearrangement reaction sequence.[14]

Generalized [5+2] Cycloaddition Mechanism

G Dipole_Precursors Pyridine + Sulfonyl-1,2,3-triazole Dipole Azomethine Ylide (1,5-Dipole) Dipole_Precursors->Dipole Rh(II) catalyst Transition_State [5+2] Transition State Dipole->Transition_State Dipolarophile Activated Alkyne Dipolarophile->Transition_State Product 1,4-Diazepine Ring Transition_State->Product Cycloaddition

Caption: The formation of a 1,4-diazepine ring via a catalytic multicomponent [5+2] cycloaddition reaction.

Transition Metal-Catalyzed Cyclizations

The use of transition metal catalysts, particularly palladium, has opened up new avenues for the synthesis of heterocyclic compounds through C-N bond formation.[15] For 1,4-benzodiazepines, intramolecular C-N cross-coupling reactions are a key strategy.

One approach involves the synthesis of azetidine-fused 1,4-diazepine derivatives.[16] This method utilizes an intramolecular copper-catalyzed cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form the fused heterocyclic ring system in high yields.[16] Another palladium-catalyzed method involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, proceeding through π-allylpalladium intermediates.[17] The regioselectivity of this reaction is influenced by the electronic properties of the substituents, offering a degree of control over the final product structure.[17]

Catalyst SystemStarting MaterialsKey FeatureYield RangeReference
CuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N coupling91-98%[16]
Palladium CatalystN-tosyl-2-aminobenzylamines + Propargylic Carbonatesπ-allylpalladium intermediate38% (for a specific derivative)[17]
Rhodium(II) AcetatePyridines + 1-sulfonyl-1,2,3-triazoles + AlkynesCatalytic [5+2] cycloadditionGood to Excellent[6]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing the necessary detail for replication and adaptation.

Protocol: One-Pot, Two-Step Synthesis of a 1,4-Benzodiazepine Scaffold via Ugi-4CR[5]

This protocol describes a method for producing 1,4-benzodiazepines with four points of diversity in a one-pot procedure.

  • Step 1: Ugi Four-Component Reaction

    • To a solution of an aminophenylketone (1.0 equiv) in methanol (0.2 M), add a carboxylic acid (e.g., Boc-glycine, 1.0 equiv), an aldehyde (1.0 equiv), and an isocyanide (1.0 equiv).

    • Stir the reaction mixture at room temperature for 48 hours or until completion as monitored by TLC or LC-MS.

    • Causality: The Ugi reaction combines these four components to rapidly build a complex acyclic precursor containing all the necessary atoms for the final heterocyclic ring. Methanol is a common solvent that effectively solubilizes the reactants.

  • Step 2: Deprotection and Cyclization

    • Concentrate the crude reaction mixture from Step 1 under reduced pressure to remove the methanol.

    • Redissolve the crude residue in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).

    • Heat the mixture to 40 °C and stir overnight.

    • Causality: TFA is a strong acid that cleaves the Boc-protecting group, exposing a primary amine. The subsequent heating in DCE promotes the intramolecular condensation between this newly freed amine and the ketone carbonyl, leading to the formation of the seven-membered diazepine ring.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 1,4-benzodiazepine.

Protocol: Rh-Catalyzed [5+2] Cycloaddition for 1,4-Diazepine Synthesis[6][13]

This protocol outlines the multicomponent synthesis of 1,4-diazepines from a pyridine, a triazole, and an alkyne.

  • Step 1: Generation of the Azomethine Ylide and Cycloaddition

    • In a reaction vial, combine the pyridine derivative (3.0 equiv), the 1-sulfonyl-1,2,3-triazole (1.0 equiv), the activated alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 equiv), and the rhodium(II) acetate dimer catalyst (5 mol%).

    • Add a suitable solvent, such as dichloroethane (DCE), to achieve a concentration of 0.1 M with respect to the triazole.

    • Seal the vial and heat the mixture at 80 °C for 12 hours.

    • Causality: The rhodium catalyst facilitates the extrusion of N₂ from the triazole, forming a rhodium carbene intermediate. This intermediate then reacts with the pyridine to form a 1,5-dipolar azomethine ylide. This highly reactive intermediate is trapped in situ by the alkyne dipolarophile in a [5+2] cycloaddition to form the thermodynamically stable 1,4-diazepine ring. The excess of pyridine is used to favor the formation of the ylide.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 1,4-diazepine derivative.

Essential Characterization and Analysis

The structural elucidation and purity assessment of newly synthesized 1,4-diazepine derivatives are paramount. A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the core structure, substitution patterns, and conformational properties of the diazepine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while high-performance liquid chromatography (HPLC) is employed to determine the purity of the final products.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[17]

Conclusion and Future Directions

The synthesis of 1,4-diazepine derivatives continues to be a dynamic and evolving field. While traditional condensation reactions remain relevant, the drive for efficiency, diversity, and atom economy has propelled the development and adoption of modern synthetic methods. Multi-component reactions and catalytic cycloadditions, in particular, offer powerful platforms for the rapid discovery of novel derivatives with potentially enhanced therapeutic profiles. Future research will likely focus on the development of even more sophisticated catalytic systems, including enantioselective methods, to access chiral 1,4-diazepines, further expanding the chemical space available for drug discovery. The continued exploration of novel synthetic routes is crucial for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

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  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5). Available at: [Link]

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  • Pápai, V., et al. (2018). Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][2][3]triazolo[1,5-d][1][3]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. Beilstein Journal of Organic Chemistry, 14, 1756-1764. Available at: [Link]

  • American Chemical Society. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society. Available at: [Link]

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  • ResearchGate. (2017). Cycloaddition reactions of 2,3‐dihydro‐1H‐1,4‐diazepines with nitrile oxides and imines. Synthesis of bis[1][2][3]oxadiazolo‐and bis[1][2][3]triazolo[1][3]diazepine derivatives. Available at: [Link]

  • Kumar, G. S., & Ramar, S. (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 13, 2230-2236. Available at: [Link]

  • ResearchGate. (2020). Regioselective synthesis of 1,4-benzodiazepin-5-ones 13. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2684. Available at: [Link]

  • Kim, J., et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 27(14), 4567. Available at: [Link]

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Sources

Exploratory

IUPAC name for 1-(3-Methoxybenzoyl)-1,4-diazepane

An In-Depth Technical Guide to 1-(3-Methoxybenzoyl)-1,4-diazepane Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 1-(3-Methoxybenzoyl)-1,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Methoxybenzoyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-Methoxybenzoyl)-1,4-diazepane, a molecule of significant interest in medicinal chemistry and drug development. The document elucidates the compound's structural attributes, physicochemical properties, and a robust, proposed synthetic pathway. While specific experimental data for this particular derivative is not extensively published, this guide synthesizes information from analogous structures and established chemical principles to provide authoritative, field-proven insights. We present a detailed, step-by-step protocol for its synthesis via amide coupling, methods for its purification, and a predictive analysis of its spectroscopic characteristics. Furthermore, the guide explores the therapeutic potential of this compound by contextualizing its core scaffolds—the 1,4-diazepane ring and the methoxybenzoyl moiety—within the broader landscape of pharmacologically active agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical framework for working with this and related chemical entities.

Introduction: The Convergence of Privileged Scaffolds

In the pursuit of novel therapeutics, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The molecule 1-(3-Methoxybenzoyl)-1,4-diazepane represents a compelling fusion of two such "privileged" structural motifs. The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms, a scaffold that is central to a wide array of biologically active compounds.[1][2] Derivatives of this ring system are renowned for their diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3]

Simultaneously, the methoxybenzoyl group is a common feature in numerous natural products and synthetic drugs, often contributing to receptor binding and modulating pharmacokinetic properties.[4] The strategic placement of the methoxy group on the benzoyl ring can significantly influence electronic and steric interactions with biological targets. This guide outlines a reliable synthetic strategy for 1-(3-Methoxybenzoyl)-1,4-diazepane, provides a predictive analysis of its key analytical data, and discusses the scientific rationale for its investigation as a potential therapeutic agent.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to any research and development endeavor. The following table summarizes the key identifiers and predicted properties for 1-(3-Methoxybenzoyl)-1,4-diazepane.

Identifier / PropertyValueSource
IUPAC Name (3-methoxyphenyl)(1,4-diazepan-1-yl)methanoneIUPAC Nomenclature[5]
Synonym 1-(3-Methoxybenzoyl)-1,4-diazepane
CAS Number 926218-37-3[6]
Molecular Formula C₁₃H₁₈N₂O₂[7] (analogue)
Molecular Weight 234.29 g/mol Calculated
Predicted XLogP3 1.2PubChem (Predicted)
Predicted Hydrogen Bond Donors 1PubChem (Predicted)
Predicted Hydrogen Bond Acceptors 3PubChem (Predicted)
Predicted Rotatable Bond Count 3PubChem (Predicted)

Synthesis and Purification

While specific literature for the synthesis of 1-(3-Methoxybenzoyl)-1,4-diazepane is limited, a robust and widely applicable method is the amide coupling between 3-methoxybenzoic acid and 1,4-diazepane.[8] This approach is favored for its efficiency and high yields.

Synthetic Strategy: Amide Coupling

The formation of the amide bond is achieved by activating the carboxylic acid of 3-methoxybenzoic acid, making it susceptible to nucleophilic attack by one of the secondary amines of the 1,4-diazepane ring. Two primary, reliable methods for this activation are:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with the amine.[4]

  • Peptide Coupling Agents: Direct coupling using agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide. These reagents form an activated ester in situ, which then reacts with the amine. This method is often preferred for its milder conditions.[8]

The following protocol details the use of a standard peptide coupling agent.

Experimental Protocol: Synthesis via HATU Coupling

Causality Statement: This protocol employs HATU as a coupling agent due to its high efficiency and ability to suppress side reactions, ensuring a cleaner conversion to the desired amide product under mild conditions.

  • Reactant Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activator Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester intermediate.

  • Nucleophilic Addition: In a separate flask, prepare a solution of 1,4-diazepane (1.2 eq) in anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0°C (ice bath).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Self-Validation Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5). The disappearance of the starting material (3-methoxybenzoic acid) and the appearance of a new, higher Rf spot indicates product formation.

Purification Protocol
  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and remove acidic components.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl solution, water, and finally, saturated brine to remove residual base, DMF, and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure 1-(3-Methoxybenzoyl)-1,4-diazepane.

Workflow Diagram: Synthesis of 1-(3-Methoxybenzoyl)-1,4-diazepane

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid 3-Methoxybenzoic Acid Reaction Amide Coupling Reaction Acid->Reaction Amine 1,4-Diazepane Amine->Reaction Reagents HATU (Coupling Agent) DIPEA (Base) Reagents->Reaction Solvent Anhydrous DMF 0°C to RT Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product 1-(3-Methoxybenzoyl)-1,4-diazepane Purification->Product Purified Product G Compound 1-(3-Methoxybenzoyl) -1,4-diazepane (Hypothetical Ligand) Receptor GPCR Target (e.g., mGluR2/3) Compound->Receptor Binds & Blocks G_Protein G-Protein (Inactive) Receptor->G_Protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production Blocked Effector->Second_Messenger Cell_Response Downstream Cellular Response Inhibited Second_Messenger->Cell_Response

Caption: Hypothetical antagonistic action at a G-protein coupled receptor.

Conclusion

1-(3-Methoxybenzoyl)-1,4-diazepane is a synthetically accessible molecule that combines two pharmacologically significant scaffolds. This guide provides a robust framework for its preparation, purification, and characterization based on established chemical principles. The inherent properties of its 1,4-diazepane core, coupled with the modulating influence of the methoxybenzoyl group, position this compound as a valuable candidate for inclusion in screening libraries for drug discovery, particularly in the area of central nervous system disorders. The protocols and predictive data herein serve as a foundational resource for researchers aiming to synthesize and investigate this promising chemical entity.

References

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  • PubChem. 1-(4-Methoxyphenyl)-1,4-diazepane.
  • ChemicalBook. (S)-1-BOC-2-METHYL-D[4][6]IAZEPANE | 194032-32-1. Available from:

  • ResearchGate. Representative examples of biologically active 1,4-benzodiazepines.
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  • US EPA. IUPAC - List Details - SRS.
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  • Santa Cruz Biotechnology. 1-(3-methylbenzoyl)-1,4-diazepane.

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Foundational

The Expanding Biological Significance of the 1,4-Diazepine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Initially catapulted to fame with the dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Initially catapulted to fame with the discovery of the anxiolytic 1,4-benzodiazepines, this versatile structure has since demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance of 1,4-diazepines, moving beyond their classical central nervous system (CNS) effects to encompass their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their diverse activities, explore key structure-activity relationships (SAR), and present exemplary synthetic methodologies, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this remarkable chemical entity.

The Genesis of a Privileged Scaffold: The 1,4-Benzodiazepine Story

The journey of 1,4-diazepines in medicine began with a serendipitous discovery in the 1950s by Leo Sternbach and his team at Hoffmann-La Roche.[1] While investigating quinazoline-3-oxides, they synthesized the first 1,4-benzodiazepine, chlordiazepoxide, which exhibited potent tranquilizing effects.[1] This was followed by the development of diazepam (Valium) in 1963, a compound that would become one of the most widely prescribed drugs in history.[1][2]

The core chemical structure of these classical benzodiazepines is a fusion of a benzene ring and a diazepine ring.[1][2] This framework proved to be highly amenable to chemical modification, leading to a large family of drugs with a spectrum of activities including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2]

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for the CNS effects of classical 1,4-benzodiazepines is their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2] Benzodiazepines do not directly activate the GABA-A receptor but instead act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This binding increases the frequency of chloride ion channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a calming effect on the brain.

Diagram: Mechanism of Action of 1,4-Benzodiazepines at the GABA-A Receptor

GABA_A_Receptor cluster_receptor GABA-A Receptor cluster_effect Cellular Effect GABA_site GABA Binding Site Cl_channel Chloride Ion Channel (Closed) BZD_site Benzodiazepine Binding Site Cl_channel_open Chloride Ion Channel (Open) Cl_channel->Cl_channel_open Increased Opening Frequency GABA GABA GABA->GABA_site Binds BZD 1,4-Benzodiazepine BZD->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anticancer_Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of 1,4-Diazepine Derivatives Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Cell_Lines Panel of Human Cancer Cell Lines Characterization->Cell_Lines MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Flow_Cytometry Cell Cycle Analysis & Apoptosis Assay IC50->Flow_Cytometry Western_Blot Protein Expression Analysis IC50->Western_Blot DNA_Interaction DNA Binding Studies (for PBDs) IC50->DNA_Interaction Xenograft Xenograft Mouse Model Flow_Cytometry->Xenograft Western_Blot->Xenograft DNA_Interaction->Xenograft Tumor_Growth Monitor Tumor Growth Inhibition Xenograft->Tumor_Growth

Sources

Exploratory

Structure-Activity Relationship (SAR) of 1,4-Benzodiazepines: A Guide for Drug Development

An In-Depth Technical Guide Introduction The 1,4-benzodiazepines (BZDs) are a cornerstone class of psychoactive drugs that have seen extensive clinical use for over six decades.[1] Their discovery, beginning with chlordi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The 1,4-benzodiazepines (BZDs) are a cornerstone class of psychoactive drugs that have seen extensive clinical use for over six decades.[1] Their discovery, beginning with chlordiazepoxide in 1955, ushered in a new era for the treatment of anxiety, insomnia, seizures, and muscle spasms.[2][3] The core chemical structure, a fusion of a benzene ring and a seven-membered diazepine ring, has proven to be a "privileged scaffold" in medicinal chemistry, amenable to a wide range of modifications that systematically alter its pharmacological profile.[4]

This guide provides a detailed technical analysis of the structure-activity relationships of 1,4-benzodiazepines. It is designed for researchers, medicinal chemists, and drug development professionals who seek to understand the intricate relationship between the molecular architecture of these compounds and their interaction with their biological target. We will dissect the core pharmacophore, explore the causal effects of substitutions at key positions, and outline the experimental workflows used to validate these findings, thereby providing a robust framework for the rational design of novel BZD-based therapeutics.

The Biological Target: Positive Allosteric Modulation of the GABA-A Receptor

The therapeutic effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride-selective pore.[7][8]

Benzodiazepines function as positive allosteric modulators.[7][9] They do not bind to the same site as the endogenous ligand GABA (the orthosteric site, located between α and β subunits), but rather to a distinct modulatory site located at the interface between the α and γ subunits.[6][7][8][9][10] Upon binding, benzodiazepines induce a conformational change in the receptor that increases the affinity of GABA for its own binding site.[8] This potentiation of GABAergic transmission enhances the frequency of chloride channel opening, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a net inhibitory effect on neuronal excitability.[2]

The diversity of GABA-A receptor subtypes, arising from different combinations of subunits (e.g., α1, α2, α3, α5), is responsible for the distinct pharmacological effects of various benzodiazepines.[8][10] For instance, it is now understood that:

  • α1-containing receptors primarily mediate the sedative and amnesic effects.[9]

  • α2 and α3-containing receptors are largely responsible for the anxiolytic and muscle relaxant properties.[8][9]

This subtype-selectivity is a critical area of modern BZD research, aiming to develop novel agents with improved therapeutic windows and reduced side effects.[2]

GABAA_Receptor cluster_receptor GABA-A Receptor Pentamer (Top-down view) cluster_sites Ligand Binding Sites a1 α1 b2_1 β2 g2 γ2 a1_2 α1 b2_2 β2 gaba_site GABA Site (Orthosteric) gaba_site->b2_1 Binds at α/β interface bzd_site BZD Site (Allosteric) bzd_site->g2 Binds at α/γ interface

GABA-A receptor with distinct GABA and Benzodiazepine binding sites.

Core Pharmacophore and Key Structure-Activity Relationships

The pharmacological activity of a 1,4-benzodiazepine is exquisitely sensitive to its chemical structure. Modifications at several key positions on the tricyclic scaffold can dramatically alter its potency, efficacy, and pharmacokinetic profile.

SAR_Benzodiazepine cluster_SAR 1,4-Benzodiazepine SAR pos7 Position 7: Critical for Activity • Electron-withdrawing group (Cl, NO2, CF3) required. • Electron-donating groups decrease activity. pos1 Position 1: Modulates Potency • Small alkyl group (e.g., -CH3) increases potency. • Large groups decrease activity. pos2 Position 2: Essential for Binding • Carbonyl (C=O) group is essential. • Reduction to -CH2 abolishes activity. pos3 Position 3: Affects Pharmacokinetics • -OH group leads to rapid metabolism and shorter duration of action. pos5 Position 5 (Ring C): Enhances Binding • Phenyl ring is optimal. • Ortho (2')-substituent (F, Cl) increases activity. • Para (4')-substituent decreases activity. pos45 4,5-Imine: Conformational Lock • Saturation of the C=N double bond reduces activity.

Key Structure-Activity Relationship points on the 1,4-benzodiazepine scaffold.
Ring A: The Anchor for Activity

The fused benzene ring (Ring A) is the least amenable to modification.[2] The most critical feature for high-affinity binding is the presence of an electron-withdrawing substituent at position 7 .

  • Position 7: Groups like chlorine (Cl), nitro (NO₂), or trifluoromethyl (CF₃) are essential for potent anxiolytic activity. This substituent is believed to interact with a specific cationic site in the receptor binding pocket.[11] Conversely, placing electron-donating groups (e.g., -CH₃, -OCH₃) at this position, or any substituent at positions 6, 8, or 9, dramatically decreases or abolishes activity.[12]

Ring B: The Modulatory Core

The seven-membered diazepine ring (Ring B) offers several positions for modification that fine-tune the compound's properties.

  • Position 1: Substitution on the nitrogen atom with a small alkyl group, such as a methyl (-CH₃) group, generally increases the potency of the compound.[12] Larger substituents are detrimental to activity.

  • Position 2: A carbonyl (C=O) function at this position is a key hydrogen bond acceptor and is considered essential for binding and activity.[12] Replacing it with a methylene (-CH₂) group significantly reduces potency.[13]

  • Position 3: Introducing a hydroxyl (-OH) group at position 3 increases the polarity of the molecule.[12] This modification provides a direct site for glucuronidation, bypassing Phase I metabolism and leading to compounds with a shorter duration of action, such as oxazepam and lorazepam.[12]

  • N4=C5 Double Bond: The imine double bond between positions 4 and 5 is crucial. Saturation of this bond to a single bond reduces activity, likely by altering the three-dimensional conformation of the diazepine ring required for optimal receptor fit.[12]

Ring C: The Potency Enhancer

The phenyl ring at position 5 (Ring C) is not essential for binding but is optimal for high-potency activity.[3]

  • Ortho (2') Position: Introducing an electron-withdrawing substituent, such as fluorine (F) or chlorine (Cl), at the 2'-position of the phenyl ring significantly increases activity.[3][12] This effect is thought to arise from a steric interaction that forces the phenyl ring out of plane with the benzodiazepine core, an orientation that is favorable for receptor binding.[11] Disubstitution at both ortho positions (2' and 6') can also enhance activity.

  • Para (4') Position: In stark contrast, substitution at the para (4') position with any group, including electron-withdrawing ones, leads to a decrease in activity.[12]

Summary of SAR Effects on Activity

The following table summarizes the general impact of substitutions at key positions on the 1,4-benzodiazepine scaffold.

PositionSubstituent TypeGeneral Effect on ActivityRationale / Example
Ring A
7Electron-withdrawing (e.g., Cl, NO₂)Significantly Increases Essential for high-affinity binding (Diazepam, Clonazepam)
7Electron-donating (e.g., OCH₃)Decreases Unfavorable interaction in the binding pocket.
6, 8, or 9Any substituentDecreases Steric hindrance or disruption of electronic requirements.
Ring B
1Small alkyl (e.g., CH₃)Increases Enhances lipophilicity and receptor fit (Diazepam).
2Carbonyl (C=O)Essential Key hydrogen bond acceptor for receptor interaction.
3Hydroxyl (OH)Maintains/Slightly Decreases Increases polarity, leading to shorter half-life (Oxazepam).
4,5-ImineSaturation (C-N single bond)Decreases Alters essential ring conformation.
Ring C
5-PhenylPresentOptimal Provides favorable hydrophobic and aromatic interactions.
2' (ortho)Electron-withdrawing (e.g., F, Cl)Increases Induces favorable non-planar conformation (Flurazepam).
4' (para)Any substituentDecreases Steric or electronic clash in the binding pocket.

Experimental Workflow for SAR Determination

A systematic and self-validating experimental protocol is crucial for accurately determining the SAR of novel 1,4-benzodiazepine analogues. The workflow typically involves chemical synthesis followed by in vitro and in vivo characterization.

SAR_Workflow cluster_workflow SAR Determination Workflow Synthesis Step 1: Chemical Synthesis BindingAssay Step 2: In Vitro Binding Assay (Radioligand Competition) Synthesis->BindingAssay Novel Analogues FunctionalAssay Step 3: In Vitro Functional Assay (Electrophysiology) BindingAssay->FunctionalAssay High-Affinity Hits InVivo Step 4: In Vivo Behavioral Models (Anxiety, Sedation) FunctionalAssay->InVivo Confirmed Agonists

A typical experimental workflow for characterizing novel benzodiazepines.
Key Experiment: Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Objective: To quantify the affinity of a novel, unlabeled 1,4-benzodiazepine analogue by measuring its ability to compete with a high-affinity radiolabeled ligand.

  • Materials:

    • Test Compounds (unlabeled)

    • Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (Flumazenil)

    • Tissue Source: Synaptic membrane preparation from rat or bovine cerebral cortex.

    • Assay Buffer: e.g., Tris-HCl buffer.

    • Filtration Apparatus: Glass fiber filters and a cell harvester.

    • Scintillation Counter.

  • Methodology (Step-by-Step):

    • Tissue Preparation: Homogenize cerebral cortex tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final membrane preparation in fresh assay buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Buffer.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of an unlabeled BZD (e.g., 10 µM Diazepam). This is a critical control that defines the baseline binding to non-receptor components.

      • Competition: Membranes + Radioligand + increasing concentrations of the test compound.

    • Incubation: Incubate the plate at 0-4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters immediately with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis & Trustworthiness:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). The NSB control validates that the majority of binding is to the specific receptor site.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value provides a standardized measure of affinity.

Conclusion and Future Directions

The structure-activity relationship of 1,4-benzodiazepines is one of the most well-characterized in medicinal chemistry. The core principles—an electron-withdrawing group at C7, a carbonyl at C2, and a phenyl ring at C5—provide a robust foundation for drug design. Fine-tuning of this scaffold has led to a plethora of drugs with varied potencies and pharmacokinetic profiles.

The future of benzodiazepine research lies in leveraging this deep SAR knowledge to design subtype-selective modulators.[14] By targeting specific GABA-A receptor α-subunits, it is possible to develop novel therapeutics that isolate the desired anxiolytic or anticonvulsant effects while minimizing unwanted side effects like sedation, amnesia, and dependence potential.[9] The continued application of SAR principles, combined with computational modeling and sophisticated biological assays, will undoubtedly lead to safer and more effective generations of central nervous system therapeutics.

References

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  • Catalani, V., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(8), 738. [Link]

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  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. [Link]

  • Gali-Muhtasib, H., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

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  • Hester, J. B., et al. (1980). 6-Aryl-4H-s-triazolo[4,3-a][7][15]benzodiazepines. Influence of 1-substitution on pharmacological activity. Journal of Medicinal Chemistry, 23(4), 392-402. [Link]

  • Catalani, V., et al. (2021). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire Research Archive. [Link]

  • Waters, L., et al. (2018). (PDF) The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. ResearchGate. [Link]

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  • Daflon-Yunes, N., et al. (2007). Novel 1,4-benzodiazepine derivatives with antiproliferative properties on tumor cell lines. Bioorganic & Medicinal Chemistry, 15(9), 3338-3345. [Link]

  • Fernandez-Salguero, P., & Gonzalez, J. (1986). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. Journal of Steroid Biochemistry, 25(5A), 721-726. [Link]

  • Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34-43. [Link]

  • Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). YouTube. [Link]

  • Gilli, G., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(3), 529-541. [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]

  • Fryer, R. I., et al. (1993). Development of a comprehensive pharmacophore model for the benzodiazepine receptor. Life Sciences, 52(25), 2033-2046. [Link]

  • Zulfiqar, B., et al. (2023). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Informatics in Medicine Unlocked, 38, 101221. [Link]

  • Mohamed, L. W., & El-Yamany, M. F. (2012). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Archives of Pharmacal Research, 35(8), 1369-1377. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Al-Adnani, M., et al. (2008). A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation−Ring Opening−Cyclization Reactions of Methyl 1-Arylaziridine-2-carboxylates with N-[2-Bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(4), 1549-1552. [Link]

  • Dömling, A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 22-29. [Link]

  • Knutson, D. E., & Cook, J. M. (2019). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Journal of Medicinal Chemistry, 62(22), 10103-10145. [Link]

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Foundational

Preamble: From Serendipity to a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and Synthetic History of the 1,4-Diazepine Core The seven-membered heterocyclic system of 1,4-diazepine is a cornerstone of modern medicinal chemistry. Its derivatives, partic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of the 1,4-Diazepine Core

The seven-membered heterocyclic system of 1,4-diazepine is a cornerstone of modern medicinal chemistry. Its derivatives, particularly the benzodiazepines, represent one of the most significant classes of therapeutic agents ever developed, with profound impacts on the treatment of anxiety, insomnia, seizures, and muscle spasms.[1][2][3][4] This guide provides a technical narrative of the 1,4-diazepine scaffold, tracing its origins from a fortuitous laboratory observation to the sophisticated and diverse synthetic strategies employed by researchers today. We will explore the causal chemistry behind key synthetic evolutions, detail foundational experimental protocols, and provide a forward-looking perspective on this enduringly important molecular framework.

Part 1: The Accidental Breakthrough: Leo Sternbach and the Genesis of Benzodiazepines

The story of the 1,4-diazepine class of drugs begins not with a rational design, but with a serendipitous discovery in the laboratories of Hoffmann-La Roche in the mid-1950s.[5][6][7] The research climate was focused on finding safer alternatives to barbiturates for tranquilizing effects.[5][8] Dr. Leo Sternbach, a chemist at Roche, was tasked with exploring new chemical entities for this purpose.[8][9]

His initial work, started years earlier, focused on a class of compounds known as quinazoline-3-oxides, which had been set aside as inactive and uninteresting.[7] In 1957, during a lab cleanup, a previously synthesized set of these compounds was revisited for biological screening almost as an afterthought. One compound, when treated with the primary amine methylamine, yielded an unexpected product that demonstrated potent tranquilizing, sedative, and muscle-relaxant properties in animal models.[7]

Chemical analysis revealed that the reaction had not proceeded as expected. Instead of a simple substitution on the quinazoline ring, a molecular rearrangement had occurred. The six-membered quinazoline ring had undergone an expansion, incorporating the nitrogen from the methylamine to form a seven-membered 1,4-diazepine ring system.[7] This unexpected product was chlordiazepoxide, which would later be marketed as Librium®, the first-ever benzodiazepine drug.[5][6][10][11]

The Inaugural Synthesis: From 2-Aminobenzophenone to Chlordiazepoxide

The causality of this discovery lies in the unique reactivity of the quinazoline-N-oxide intermediate. The synthetic pathway, a landmark in pharmaceutical history, can be dissected as follows:

  • Oxime Formation: The synthesis begins with 2-aminobenzophenone, which is treated with hydroxylamine to form an oxime.[7]

  • Acylation: The oxime is then acylated with chloroacetyl chloride.

  • Intramolecular Cyclization (Attempted): The initial intent was to induce an intramolecular cyclization to form the quinazoline-3-oxide.

  • Ring Expansion (The Key Step): Treatment of the resulting chloroacetamide intermediate with methylamine did not yield the expected simple substitution product. Instead, the primary amine attacked the C-2 position of the quinazoline ring, triggering a nucleophilic addition followed by a ring-opening and subsequent re-closure. This rearrangement expanded the six-membered ring into the seven-membered 1,4-benzodiazepine-N4-oxide core.[7]

  • Reduction (for Diazepam): The N-oxide functionality in chlordiazepoxide could be subsequently reduced (e.g., with PCl₃) to access other derivatives.[7] Further molecular modifications, such as methylation and removal of the N-oxide, led to the development of diazepam (Valium®) in 1963, a more potent and widely prescribed successor.[5][6][9]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway A 2-Aminobenzophenone S1 Oxime Formation A->S1 B Hydroxylamine B->S1 C Chloroacetyl Chloride S2 Acylation C->S2 D Methylamine (CH3NH2) S4 Nucleophilic Attack & Ring Expansion D->S4 S1->S2 S3 Intermediate: Quinazoline-3-Oxide S2->S3 S3->S4 S5 Product: Chlordiazepoxide (1,4-Benzodiazepine-N4-oxide) S4->S5

Caption: The serendipitous synthesis of Chlordiazepoxide.

Part 2: The Systematization of Synthesis: Modern Strategies for the 1,4-Diazepine Core

The groundbreaking discovery of benzodiazepines catalyzed decades of intense research, leading to the development of systematic, versatile, and efficient methods for constructing the 1,4-diazepine ring. These methods can be broadly categorized into condensation reactions, intramolecular cyclizations, and multi-component strategies.

A. Condensation Reactions: The Foundational Approach

The most direct and widely employed strategy for synthesizing the 1,4-diazepine core, particularly for benzodiazepines, is the condensation of a 1,2-diamine with a 1,3-dielectrophile.[10][11] The choice of these two components dictates the final substitution pattern, making this a highly modular approach.

  • Precursors: For 1,4-benzodiazepines, o-phenylenediamine (OPD) is the quintessential 1,2-diamine precursor.[10][11]

  • Reaction Partners: The 1,3-dielectrophilic partner can vary widely, including:

    • α,β-Unsaturated ketones[11]

    • 1,3-Diketones[10]

    • α-Halo ketones followed by cyclization

    • α-Amino acids or their derivatives[12]

The reaction typically proceeds via the formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the second amine group to close the seven-membered ring.

G cluster_reactants Reactants cluster_pathway Reaction Pathway R1 1,2-Diamine (e.g., o-phenylenediamine) P1 Condensation & Imine Formation R1->P1 R2 1,3-Dielectrophile (e.g., α,β-unsaturated ketone) R2->P1 P2 Intramolecular Cyclization P1->P2 [Intermediate] P3 Final Product: 1,4-Diazepine Derivative P2->P3

Caption: General condensation pathway for 1,4-diazepine synthesis.

The choice of catalyst is critical for efficiency and yield. A variety of catalysts have been successfully employed, demonstrating the evolution of the field towards milder and more sustainable conditions.

Catalyst ClassSpecific ExamplesKey AdvantagesReference
Traditional Acids/Bases Acetic Acid, PiperidineCost-effective, well-established[11]
Lewis Acids Yb(OTf)₃, Sc(OTf)₃High efficiency, mild conditionsN/A
Heteropolyacids (HPAs) H₃PW₁₂O₄₀, H₃PMo₁₂O₄₀Strong Brønsted acidity, reusable, high yields[13]
Nanocatalysts Fe-MCM-41-IL, Mesoporous SilicaHigh surface area, reusability, eco-friendly[11]
Solvents as Catalysts Ionic LiquidsGreen solvent, can promote reaction[11]
B. Intramolecular Cyclization Strategies

An alternative to building the ring from two separate components is to construct a linear precursor containing all the necessary atoms and then induce an intramolecular ring-closing reaction. This approach offers excellent control over regioselectivity.

A prominent modern example is the use of palladium-catalyzed C-N bond formation.[12][14] In this strategy, a precursor such as an N-allyl-2-aminobenzylamine is synthesized. A palladium catalyst then facilitates the intramolecular coupling between the amine and an appropriately positioned carbon atom, forging the final C-N bond to complete the seven-membered diazepine ring.[12] This method is particularly valuable for creating complex and highly substituted diazepine derivatives.

G Start Synthesize Linear Precursor (e.g., N-substituted 2-aminobenzylamine) Step1 Introduce Catalyst (e.g., Palladium complex) Start->Step1 Step2 Intramolecular C-N Bond Formation Step1->Step2 End 1,4-Diazepine Core Formed Step2->End

Caption: Workflow for intramolecular cyclization synthesis.

C. Multi-Component Reactions (MCRs)

Representing a paradigm of efficiency and atom economy, multi-component reactions combine three or more starting materials in a single pot to form a complex product, where most or all of the atoms from the reactants are incorporated into the final structure.[1] For 1,4-diazepine synthesis, three-component reactions have emerged as a powerful tool.

A typical example involves the reaction of o-phenylenediamine, an aromatic aldehyde, and a C-H acid like tetronic acid or dimedone, often under the influence of a nano-catalyst.[11] This one-pot procedure rapidly generates structurally diverse and complex benzodiazepine-fused systems, avoiding the need for isolating intermediates and reducing solvent waste and reaction time.

Part 3: Field-Proven Experimental Protocols

To provide a practical understanding, this section details a representative protocol for a classic condensation reaction, which serves as a self-validating system for the synthesis of a 1,5-benzodiazepine derivative, a close and often co-researched relative of the 1,4-scaffold, using the same foundational principles.

Protocol: Synthesis of a 2,4-Disubstituted-3H-1,5-Benzodiazepine

This protocol is based on the well-established condensation of o-phenylenediamine with a 1,3-diketone, a method known for its reliability and high yields.

Objective: To synthesize a 1,5-benzodiazepine derivative via acid-catalyzed condensation.

Reagents and Materials:

  • o-Phenylenediamine (OPD)

  • 1,3-Diketone (e.g., Acetylacetone or Dibenzoylmethane)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in a mixture of glacial acetic acid (10 mL) and ethanol (15 mL). Stir until a clear solution is obtained.

  • Addition of Diketone: To the stirred solution, add the 1,3-diketone (10 mmol) dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring.

  • Precipitation and Filtration: A solid precipitate of the benzodiazepine product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). The final structure and purity should be confirmed using modern spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][15]

Conclusion and Future Outlook

The journey of 1,4-diazepine synthesis is a compelling narrative of how a chance discovery can blossom into a vast and sophisticated field of organic chemistry. From Leo Sternbach's prepared mind noticing an anomaly, we have progressed to an era where chemists can construct the diazepine core with remarkable precision and efficiency using a diverse toolkit of reactions.[1][11]

Current and future research continues to refine these methodologies. The emphasis is increasingly on developing "green" synthetic routes that utilize non-toxic solvents, reusable catalysts, and energy-efficient conditions like ultrasonication.[11] Furthermore, the development of asymmetric syntheses to access specific enantiomers of chiral 1,4-diazepines is a key frontier, as the biological activity of these molecules is often stereospecific. The 1,4-diazepine scaffold, born from serendipity, remains a privileged and dynamic structure, promising new therapeutic breakthroughs for years to come.[1][3][4][16]

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • National Inventors Hall of Fame. (2025). NIHF Inductee Leo Sternbach and Benzodiazepines Drugs. Available from: [Link]

  • Psychology Today. (2020). Benzodiazepines: The Accidental Tranquilizers. Available from: [Link]

  • Ban, T. A. (2006). The history of benzodiazepines. Dialogues in Clinical Neuroscience, 8(1), 117–120. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available from: [Link]

  • Grilly, D. M., & Salamone, J. D. (2012). The history of benzodiazepines. Matilda. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available from: [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3326–3356. Available from: [Link]

  • The Recovery Village. (n.d.). The History of Xanax - Who Created It, Where Was It Created & More. Available from: [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(7), 12756–12771. Available from: [Link]

  • Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92–99. Available from: [Link]

  • Pujol, M. D., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link]

  • Haddadi, Z., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 246-253. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect. Available from: [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC. Available from: [Link]

  • Zia-Ul-Haq, M., et al. (2002). Synthesis of 1,4-Diazepine Nucleosides. Turkish Journal of Chemistry, 26(6), 807-813. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Purification of 1-(3-Methoxybenzoyl)-1,4-diazepane

Introduction & Chemical Context The target compound, 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3, MW: 234.29 g/mol ), is a mono-aroylated homopiperazine derivative frequently utilized as a building block in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The target compound, 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3, MW: 234.29 g/mol ), is a mono-aroylated homopiperazine derivative frequently utilized as a building block in drug discovery[1]. Structurally, it features a polar amide linkage and a highly basic secondary amine within the 1,4-diazepane ring.

From a chromatographic perspective, basic organic amines (pKa > 9) present significant purification challenges. When subjected to standard normal-phase flash chromatography, the secondary amine interacts strongly with residual Brønsted acidic silanol (Si-OH) groups present on unbonded silica gel[2]. This acid-base interaction leads to severe peak streaking, excessive band broadening, and diminished recovery yields, necessitating specialized chromatographic interventions[3].

Mechanistic Causality: Overcoming Silanol Interactions

As application scientists, we must design purification methods that address the root cause of peak tailing—the thermodynamic affinity between the basic amine and the acidic silica surface. We can approach this via two distinct mechanisms:

  • Kinetic Masking (Mobile Phase Modification): By introducing a competing basic modifier, such as ammonium hydroxide (

    
    ) or triethylamine (TEA), into the mobile phase, the acidic silanols are continuously neutralized during the run[3]. The modifier saturates the active sites, allowing the target diazepane to elute in a tighter band. However, this requires highly polar solvent systems (e.g., Dichloromethane/Methanol) and leaves residual base that is notoriously difficult to evaporate, often requiring extensive high-vacuum drying[4].
    
  • Thermodynamic Solution (Stationary Phase Modification): Utilizing an amine-functionalized silica (e.g., KP-NH or RediSep Amine) fundamentally alters the chromatographic environment. The silica surface is end-capped with primary amines, rendering the stationary phase intrinsically basic[5]. This completely eliminates the need for mobile phase modifiers and allows the use of "softer," highly volatile solvents like hexane and ethyl acetate[2]. Furthermore, amine-functionalized silica exhibits approximately half the adsorption power (k' value) of bare silica, promoting faster elution times and sharper peaks[6].

Purification Strategy Workflow

Workflow Start Crude 1-(3-Methoxybenzoyl)-1,4-diazepane (Basic Secondary Amine) Split Select Chromatographic Strategy Start->Split Path1 Standard Silica Gel (SiO2) Acidic Silanols Present Split->Path1 Conventional Method Path2 Amine-Functionalized Silica Basic Surface Split->Path2 Preferred Method Action1 Add Mobile Phase Modifier (1% NH4OH or TEA) Path1->Action1 Action2 No Modifier Required Use Hexane / EtOAc Path2->Action2 Result1 Elution in DCM/MeOH Post-run: Modifier Evaporation Action1->Result1 Result2 Clean Elution Post-run: Rapid Evaporation Action2->Result2 Final Purified Target Compound High Yield & Purity Result1->Final Result2->Final

Workflow for the chromatographic purification of basic secondary amines.

Experimental Protocols

Every robust method must be a self-validating system. The following protocols incorporate mandatory Thin Layer Chromatography (TLC) validation steps to ensure the mobile phase is optimized before committing the bulk crude mixture to the column.

Protocol A: Standard Normal-Phase Chromatography with Basic Modifier

Use this method if specialized amine-bonded silica is unavailable.

  • TLC Method Validation: Spot the crude mixture on a standard bare silica TLC plate. Develop in a solvent system of 90:10 Dichloromethane (DCM) : Methanol (MeOH) containing 1% v/v aqueous NH4OH.

    • Validation: Visualize under UV light (254 nm) to identify the 3-methoxybenzoyl chromophore. Counter-stain with Ninhydrin and heat; the secondary amine will selectively form a distinct colored spot. Ensure the Rf value is between 0.25 and 0.40 without excessive streaking.

  • Column Equilibration: Pack or mount a standard bare silica flash column. Flush with 3–5 Column Volumes (CV) of 100% DCM + 1% NH4OH. Causality: Pre-equilibration is critical to neutralize the silanol bed before the sample is introduced[3].

  • Sample Loading: Dissolve the crude 1-(3-Methoxybenzoyl)-1,4-diazepane in a minimum volume of DCM and load it directly onto the column head.

  • Gradient Elution: Execute a gradient from 0% to 15% MeOH (with 1% NH4OH) in DCM over 12 CV.

  • Fraction Concentration: Pool the UV-active fractions. Caution: The pooled fractions must be concentrated under reduced pressure, followed by extended high-vacuum drying (often overnight) to completely volatilize the residual

    
     or TEA[4].
    
Protocol B: Amine-Functionalized Silica Chromatography (Preferred)

This is the authoritative gold standard for secondary amine purification, ensuring high purity without salt contamination.

  • TLC Method Validation: Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop in 50:50 Hexane : Ethyl Acetate (EtOAc).

    • Validation: The target compound should elute cleanly as a tight, symmetrical spot. Adjust the Hexane/EtOAc ratio until an Rf of ~0.30 is achieved.

  • Column Equilibration: Mount an amine-functionalized silica column (e.g., Biotage KP-NH or RediSep Amine). Equilibrate with 3 CV of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of EtOAc (or DCM if solubility is poor) and load onto the column.

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc in Hexane over 10–15 CV. Because the stationary phase is intrinsically basic, the diazepane will experience zero acid-base retention and will elute strictly based on its polarity[5].

  • Fraction Concentration: Pool the product fractions and evaporate under reduced pressure. Advantage: Hexane and EtOAc evaporate rapidly. The product is immediately obtained as a clean free-base without the need for secondary extractions or prolonged vacuum exposure.

Quantitative Data & Method Comparison

To facilitate decision-making in the laboratory, the operational metrics of both protocols are summarized below.

ParameterProtocol A: Bare Silica + ModifierProtocol B: Amine-Functionalized Silica
Stationary Phase Unbonded Silica Gel (

)
Primary Amine-Bonded Silica (

)
Surface Chemistry Acidic (Brønsted acid silanols)Basic (End-capped primary amines)
Mobile Phase DCM / MeOH / 1%

Hexane / Ethyl Acetate
Adsorption Power (k') High (Strong retention of amines)Low (~50% of bare silica)
Peak Shape Moderate (Dependent on modifier saturation)Excellent (Sharp, symmetrical bands)
Post-Run Processing Tedious (Requires high-vac to remove base)Rapid (Volatile solvents, no salt residue)
Risk of Degradation Higher (Acid-base interactions on column)Minimal (Inert environment for amines)

Conclusion

For the purification of 1-(3-Methoxybenzoyl)-1,4-diazepane, relying on traditional bare silica with mobile phase modifiers often results in workflow bottlenecks during the solvent evaporation phase. By transitioning to Protocol B (Amine-Functionalized Silica), researchers can leverage a thermodynamically favorable stationary phase. This eliminates the need for basic modifiers, allows the use of highly volatile solvent systems, and ultimately yields a higher-purity free-base product in a fraction of the time.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • RediSep amine functionalized column - Teledyne ISCO.
  • When should I use an amine-bonded silica for flash chromatography? - Biotage.
  • Amino Silica Gel - Sorbent Technologies.
  • When should I use a pH modifier in flash column chromatography gradient? - Biotage.
  • 1-(3-methoxybenzoyl)-1,4-diazepane | 926218-37-3 - ChemicalBook.

Sources

Application

Application Note: Advanced Analytical Methodologies for 1,4-Benzodiazepine Detection and Quantification

Target Audience: Researchers, Forensic Scientists, and Clinical Toxicologists Document Type: Technical Guide & Validated Protocols The Analytical Dilemma: Why Standard Screening Falls Short 1,4-Benzodiazepines are a ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Scientists, and Clinical Toxicologists Document Type: Technical Guide & Validated Protocols

The Analytical Dilemma: Why Standard Screening Falls Short

1,4-Benzodiazepines are a ubiquitous class of psychoactive drugs widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. They function by allosterically modulating the


-aminobutyric acid type A (GABA-A) receptor complex, facilitating chloride ion influx and neuronal hyperpolarization. While therapeutically invaluable, their high potential for abuse, involvement in polydrug overdoses, and the rapid emergence of highly potent "designer" benzodiazepines necessitate rigorous analytical detection methods[1].

Historically, clinical and forensic laboratories have relied on lateral flow immunoassays (LFIA) or enzyme-linked immunosorbent assays (ELISA) for preliminary screening. However, immunoassays suffer from severe limitations: they rely on competitive binding with immobilized analogs, which often results in variable cross-reactivity[2]. While they can detect class presence, they cannot definitively identify specific analogs or provide the precise quantification required for pharmacokinetic profiling or forensic evidence[2]. Furthermore, relying solely on UV detection in Liquid Chromatography (LC) lacks the selectivity needed to differentiate co-eluting metabolites at low nanogram-per-milliliter (ng/mL) concentrations[3].

To achieve definitive identification, modern laboratories must utilize mass spectrometry (MS). This guide details the mechanistic rationale and step-by-step protocols for the two gold-standard approaches: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Mechanistic Solutions for Mass Spectrometry

Overcoming GC-MS Limitations via Analyte Protectants

Benzodiazepines are inherently basic and polar. When injected into a Gas Chromatograph, they readily interact with active silanol sites within the GC inlet liner and column[4]. This interaction causes adsorption, thermal degradation, and peak tailing, leading to poor calibration linearity and severe signal loss at low concentrations[4][5]. For example, while diazepam may show acceptable linearity, more polar analogs like lorazepam and clonazepam exhibit drastic signal degradation[4].

The Causality of the Solution: Instead of relying on time-consuming chemical derivatization (e.g., silylation or acylation) to mask these polar groups[6], researchers can utilize analyte protectants . By adding a highly hydrogen-bonding compound like sorbitol to the sample matrix, the protectant competitively binds to and passivates the active sites in the GC liner[4]. This allows the intact benzodiazepine molecules to transfer efficiently to the column, dramatically improving sensitivity and linearity[4][7].

G Unprotected Standard GC Injection ActiveSites Active Sites in GC Liner (Silanol groups) Unprotected->ActiveSites Protected Injection with Sorbitol (Analyte Protectant) Passivated Passivated GC Liner (Hydrogen bonding blocked) Protected->Passivated Sorbitol binds active sites Degradation Analyte Adsorption & Signal Loss ActiveSites->Degradation Polar analytes trapped Detection High Linearity & Sensitivity Passivated->Detection Analytes reach column

Fig 1. Mechanism of analyte protectants (e.g., sorbitol) in GC-MS/MS benzodiazepine analysis.

The LC-MS/MS Advantage: Mixed-Mode Solid Phase Extraction (SPE)

Liquid Chromatography coupled with Electrospray Ionization (ESI) MS/MS is the preferred technique for thermally labile and polar compounds, as it bypasses the need for high-temperature volatilization[3][8]. However, biological matrices (especially urine and whole blood) contain endogenous salts, proteins, and lipids that cause severe ion suppression in the ESI source[9].

The Causality of the Solution: Benzodiazepines are extensively metabolized and excreted in urine as inactive glucuronide conjugates[10]. To detect the parent drug and primary metabolites, the sample must first undergo enzymatic hydrolysis using


-glucuronidase[10]. Following hydrolysis, a mixed-mode cation exchange (MCX) SPE protocol is vastly superior to standard reversed-phase extraction. Because benzodiazepines contain basic nitrogen atoms, they become positively charged under acidic conditions. An MCX sorbent captures these analytes via strong ionic interactions, allowing aggressive washing with organic solvents to remove neutral lipids and interferences before eluting the purified basic analytes with an alkalized solvent[10].

G Start Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Start->Hydrolysis Urine samples LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Blood samples SPE Mixed-Mode SPE (Cation Exchange) Hydrolysis->SPE Cleaved metabolites LCMS LC-MS/MS Analysis (ESI+, MRM) SPE->LCMS Eluate LLE->LCMS Reconstituted in Mobile Phase GCMS GC-MS/MS Analysis (EI, Analyte Protectants) LLE->GCMS Organic layer

Fig 2. Sample preparation and analytical workflows for benzodiazepine detection.

Validated Experimental Protocols

Protocol A: LC-MS/MS Analysis of Urinary Benzodiazepines via Mixed-Mode SPE

This protocol utilizes a 96-well


Elution format to eliminate transfer steps and minimize solvent usage[10].

Step 1: In-Well Enzymatic Hydrolysis

  • Aliquot 200 µL of urine into individual wells of a mixed-mode cation exchange (MCX)

    
    Elution Plate[10].
    
  • Add 20 µL of deuterated internal standard solution (e.g., D5-Diazepam, 250 ng/mL)[3][10].

  • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing 10 µL of

    
    -glucuronidase enzyme (approx. 85,000 units/mL)[10].
    
  • Incubate the plate at 50 °C for 60 minutes to cleave glucuronide conjugates[10].

  • Quench the reaction by adding 200 µL of 4% phosphoric acid (

    
    ). Rationale: Acidification protonates the basic nitrogen on the benzodiazepines, ensuring optimal binding to the cation-exchange sorbent.[10]
    

Step 2: Solid-Phase Extraction (SPE)

  • Load: Draw the quenched samples through the MCX sorbent using a positive pressure manifold. (Note: Water-wettable sorbents eliminate the need for prior conditioning/equilibration)[10].

  • Wash: Wash the wells with 200 µL of 0.1 N HCl, followed by 200 µL of 100% Methanol. Rationale: The acidic wash removes aqueous interferences, while the methanol wash removes neutral organic lipids; the analytes remain ionically bound.

  • Elute: Elute the target analytes with 2 x 25 µL of an elution solvent (60:40 Acetonitrile:Methanol containing 5% strong ammonia solution)[10]. Rationale: The high pH neutralizes the analyte charge, breaking the ionic bond and releasing them from the sorbent.

  • Dilute: Dilute the eluate with 100 µL of sample diluent (2% Acetonitrile / 1% Formic Acid in MilliQ water) prior to injection[10].

Step 3: LC-MS/MS Parameters

  • Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 - 5 µm particle size) maintained at 40 °C[3].

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3]. Two transitions per analyte are required: one for quantitation, one for confirmation[3][11].

Protocol B: GC-MS/MS Analysis of Whole Blood using Analyte Protectants

This protocol is optimized for rapid screening using minimal sample volume[12].

Step 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 500 µL of whole blood into a glass screw-top tube[8][12].

  • Add 50 µL of internal standard working solution (e.g., 5 µg/mL in water)[8].

  • Adjust pH to ~9.0 using a basic buffer (e.g., borate buffer) to ensure analytes are in their un-ionized (free base) form[9].

  • Extract with 2 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes[9].

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

Step 2: Reconstitution & Protection

  • Reconstitute the dried extract in 100 µL of an organic solvent (e.g., Ethyl Acetate or Toluene).

  • Add Analyte Protectant: Spike the sample with a solution yielding a final concentration of 0.2% Sorbitol[4].

Step 3: GC-MS/MS Parameters

  • Injection: 1 µL splitless injection. Inlet temperature set to 240 °C[5].

  • Column: Fused silica capillary column (e.g., 15m x 0.32mm, 0.1 µm film thickness)[5].

  • Oven Program: Initial hold at 80 °C, ramp at 40 °C/min to 160 °C, then ramp at 20 °C/min to 300 °C[5].

  • Detection: Electron Ionization (EI) mode. Monitor 3 Specific Reaction Monitoring (SRM) transitions per analyte to ensure high specificity against matrix background[4][7].

Quantitative Data Summary

The table below summarizes typical Multiple Reaction Monitoring (MRM) transitions and achievable Limits of Quantitation (LOQ) for common benzodiazepines using the LC-MS/MS methodologies described above[3][9].

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical LOQ (ng/mL)
Diazepam 285.1154.1193.10.5 - 1.0
Lorazepam 321.0275.1303.01.0 - 2.0
Clonazepam 316.1270.1214.10.5 - 1.0
Alprazolam 309.1281.1205.10.5 - 1.0
Flunitrazepam 314.1268.1239.10.5 - 1.0
Zolpidem (Z-drug) 308.2235.1263.10.5 - 1.0

Note: Signal-to-noise ratios and exact LOQs will vary depending on the specific ionization and fragmentation efficiency of the mass spectrometer used[3].

References

  • BenchChem Technical Support Team. "Navigating the Shadows: A Comparative Guide to the Analytical Validation of Designer Benzodiazepine Detection." Benchchem, Dec. 2025. 1

  • Thermo Fisher Scientific. "GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants." ThermoFisher Application Note. 4

  • Smolecule. "Buy Phenazolam | 87213-50-1 - Smolecule." Smolecule Technical Notes, Apr. 2024. 2

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Waters Application Note.10

  • SCIEX. "A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics." SCIEX Application Note. 3

  • Merola et al., "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." MDPI, Aug. 2025. 6

  • MOST Wiedzy. "Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples." MOST Wiedzy. 12

  • Agilent Technologies. "Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note." Agilent Application Note. 8

  • SciSpace. "A Validated Method for Simultaneous Screening and Quantification of Twenty-Three Benzodiazepines and Metabolites Plus Zopiclone." SciSpace.9

  • Thermo Fisher Scientific. "A fast and sensitive LC/MS/MS method for the quantitation and confirmation of 30 benzodiazepines and nonbenzodiazepine hypnotics in forensic urine samples." ThermoFisher. 11

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Method

Application Note: Advanced Chromatographic Strategies (HPLC & GC-MS) for the Analysis of Diazepine Compounds

Target Audience: Researchers, Analytical Scientists, and Forensic/Clinical Toxicologists Document Type: Technical Application Note & Validated Protocols Introduction & Structural Challenges Benzodiazepines are a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Forensic/Clinical Toxicologists Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Challenges

Benzodiazepines are a critical class of psychoactive drugs widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. Structurally, they consist of a benzene ring fused to a 7-member diazepine ring[1]. While highly effective clinically, their potential for abuse necessitates rigorous analytical monitoring in pharmaceutical formulations and biological matrices (e.g., whole blood, urine)[2].

The Analytical Challenge: Diazepines and their primary metabolites (such as oxazepam, nordiazepam, and 7-aminoclonazepam) present unique chromatographic challenges. Many of these compounds are highly polar and thermally labile[2]. Consequently, direct analysis via Gas Chromatography (GC) can lead to thermal degradation in the injection port or poor peak shape. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents thermal degradation, achieving baseline resolution of structurally similar analogs requires precise control over stationary phase chemistry and mobile phase pH[3].

Chromatographic Decision Framework

DecisionTree Start Diazepine Compound Analysis Q1 Are target analytes thermally labile or highly polar? Start->Q1 HPLC RP-HPLC / LC-MS (C8, C18, Phenyl-Hexyl) Q1->HPLC Yes (e.g., Glucuronides, Polar Metabolites) GC GC-MS / GC-FID (5% Phenyl-methylpolysiloxane) Q1->GC No / Low Polarity (e.g., Diazepam) Direct Direct Injection or Simple SPE / SLE+ HPLC->Direct Deriv Derivatization Required (e.g., MTBSTFA, TFA) GC->Deriv If analyzing metabolites (e.g., Oxazepam)

Decision framework for selecting HPLC vs. GC-MS for diazepine analysis based on analyte polarity.

Liquid Chromatography (RP-HPLC & LC-MS/MS)

Mechanistic Insights: Column Chemistry & Mobile Phase

For polar benzodiazepine metabolites, RP-HPLC coupled with UV or tandem mass spectrometry (LC-MS/MS) is the gold standard[2].

  • Stationary Phase Causality: While standard C18 columns are common, Phenyl-Hexyl stationary phases are vastly superior for diazepines. The phenyl ring in the stationary phase engages in

    
     interactions with the benzene ring of the diazepine core, offering alternative selectivity that easily resolves critical pairs (e.g., clonazepam and temazepam) that co-elute on C18[3].
    
  • Mobile Phase Causality: Phosphate buffers are excellent for UV detection[4], but they cause severe ion suppression and source fouling in MS. Therefore, volatile buffers like 10 mM Ammonium Formate or Acetate (pH 3.3 - 5.5) are mandated for LC-MS compatibility[1][3].

Protocol A: High-Resolution RP-HPLC Workflow

Objective: Simultaneous quantification of 6 benzodiazepines (including lorazepam, diazepam, and flunitrazepam) in biological fluids.

  • Sample Preparation (Protein Precipitation):

    • Transfer 500 µL of plasma/urine to a microcentrifuge tube.

    • Add 1.0 mL of cold Acetonitrile (ACN) containing the Internal Standard (ISTD, e.g., Colchicine or Prazepam)[2][5].

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant, evaporate under

      
      , and reconstitute in 100 µL of initial mobile phase to prevent solvent-induced peak broadening[2].
      
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm core-shell particle)[3].

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate (pH 3.3).

    • Mobile Phase B: 80/20 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate[3].

    • Flow Rate: 0.55 mL/min.

    • Gradient: 37.5% B to 65% B over 7 minutes.

    • Detection: UV at 240-254 nm or ESI-MS/MS (Positive Ion Mode)[3][6].

Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanistic Insights: Extraction & Derivatization

Direct GC-MS analysis of native diazepines often yields poor results due to the thermal degradation of hydroxylated metabolites (e.g.,


-hydroxyalprazolam)[7].
  • Extraction Causality: Supported Liquid Extraction (SLE+) is preferred over traditional Liquid-Liquid Extraction (LLE) for whole blood. SLE+ eliminates emulsion formation and requires no prior protein precipitation, drastically improving recovery[8].

  • Derivatization Causality: To volatilize polar metabolites, active hydrogens must be replaced. Using MTBSTFA with 1% t-BDMCS converts hydroxyl groups into robust tert-butyldimethylsilyl (TBDMS) ethers. This lowers the boiling point, prevents inlet degradation, and directs MS fragmentation to yield highly abundant, stable diagnostic ions[9].

Protocol B: SLE+ Extraction and GC-MS Workflow

SLEWorkflow Step1 1. Sample Pre-treatment 1 mL Whole Blood + 10 µL ISTD + 1 mL 1% NH4OH Step2 2. Supported Liquid Extraction (SLE+) Load 750 µL onto 1 mL capacity column Step1->Step2 Step3 3. Analyte Extraction Elute with 2 x 2.5 mL DCM or MTBE (Gravity Flow) Step2->Step3 Step4 4. Evaporation & Reconstitution Evaporate at 40°C under N2 Reconstitute in Ethyl Acetate Step3->Step4 Step5 5. Derivatization Add MTBSTFA (1% t-BDMCS) Heat at 70°C for 30 min Step4->Step5 Step6 6. GC-MS Analysis Inject into GC-MS system Step5->Step6

Step-by-step SLE+ extraction and derivatization workflow for GC-MS analysis of whole blood.

Detailed GC-MS Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm)[10].

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV; Full Scan or SIM mode utilizing reference databases (NIST/Pfleger) for definitive identification[7].

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every analytical method must be a self-validating system adhering to ICH Q2(R1) guidelines[4][11].

Quantitative Data Summary

The following table synthesizes expected validation parameters for diazepine analysis across biological and pharmaceutical matrices, derived from authoritative literature[5][12][13]:

Validation ParameterRP-HPLC-UV (Plasma/Urine)LC-MS/MS (Whole Blood)GC-FID/MS (Pharmaceuticals)
Linearity Range 1.0 – 500 ng/mL0.1 – 100 ng/mL50 – 500 µg/mL
Correlation Coeff. (

)



Limit of Detection (LOD) 1.26 – 2.09 ng/mL0.05 ng/mL13.78 µg/mL
Extraction Recovery 88.0% – 113.0%92.8% – 109.9%95.0% – 102.0%
Intra-day Precision (RSD) 0.5% – 12.0%< 5.0%< 2.0%
System Suitability Criteria (Self-Validating Checks)

Before running actual samples, the system must pass the following automated checks:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the closest eluting critical pair (e.g., Clonazepam and Temazepam) to ensure accurate integration[3].
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Excessive tailing indicates unwanted secondary interactions (e.g., exposed silanols on the HPLC column or active sites in the GC liner).
  • Internal Standard (ISTD) Tracking: The absolute peak area of the ISTD in unknown samples must remain within

    
     of the calibration standards. A drop in ISTD area indicates matrix-induced ion suppression (LC-MS) or poor extraction recovery[2].
    

References

1.1 - Hamilton Company 2.4 - Research Journal of Pharmacy and Technology 3.7 - Shimadzu Application Note 4.6 - ResearchGate 5. 10 - Phenomenex 6.5 - PubMed 7.11 - Macedonian Journal of Chemistry and Chemical Engineering 8.12 - MDPI 9.8 - Biotage 10. 9 - Biotage Application Note 11.14 - MTC USA 12.2 - Agilent Technologies 13.3 - Advanced Materials Technology 14.13 - Journal of Forensic Science and Research

Sources

Application

Application Note: Utilizing 1-(3-Methoxybenzoyl)-1,4-diazepane as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3) has emerged as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry[1][2]. With a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3) has emerged as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry[1][2]. With a molecular weight of 234.29 g/mol and a calculated LogP of ~1.1, it offers an optimal balance of lipophilicity and aqueous solubility for early-stage hit-to-lead optimization[3].

The causality behind its widespread adoption lies in its structural geometry. Unlike the rigid, planar 6-membered piperazine ring, the 7-membered 1,4-diazepane (homopiperazine) ring provides enhanced conformational flexibility. This allows the attached 3-methoxybenzoyl moiety to access deeper, asymmetric hydrophobic pockets within target proteins. The secondary amine at the N4 position serves as an ideal nucleophilic anchor for late-stage functionalization, enabling rapid library generation via N-alkylation or acylation.

Key Application Areas & Mechanistic Insights

Antimalarial Therapeutics: Falcipain-2 Inhibition

Falcipain-2 is a critical cysteine protease in Plasmodium falciparum responsible for hemoglobin degradation. Researchers have successfully utilized 1-(3-Methoxybenzoyl)-1,4-diazepane to synthesize 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives[4].

  • Mechanistic Rationale: The 1,4-diazepane core acts as a flexible linker that positions the 3-methoxybenzoyl group into the S2 subsite of the falcipain-2 active site, while the N-phenylacetamide tail interacts with the S1/S1' subsites. The methoxy group acts as a crucial hydrogen-bond acceptor, stabilizing the inhibitor-enzyme complex[4].

Antimicrobial Quorum Sensing: LasR Inhibition

In Pseudomonas aeruginosa, the LasR receptor is the master regulator of quorum sensing (QS) and virulence factor expression. Small molecule inhibitors targeting LasR are aggressively pursued to combat antibiotic resistance[5].

  • Mechanistic Rationale: Derivatives such as 2-{2-[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]ethyl}-1-methyl-1H-1,3-benzodiazole act as competitive inhibitors against the native autoinducer (3-oxo-C12-HSL)[5]. The 3-methoxybenzoyl group mimics the acyl tail of the autoinducer, competitively binding to the LasR ligand-binding domain and preventing the dimerization required for DNA transcription.

LasR_Pathway A Autoinducer (3-oxo-C12-HSL) B LasR Receptor (Monomer) A->B Binds C Dimerization & DNA Binding B->C Activates D Virulence Factor Expression C->D Transcription I 1-(3-Methoxybenzoyl)- 1,4-diazepane Probe I->B Competitive Inhibition

Figure 1: Mechanism of LasR Quorum Sensing inhibition by 1,4-diazepane derivatives.

Mitochondrial Dysfunction: USP30 Inhibition

Ubiquitin carboxyl-terminal hydrolase 30 (USP30) is a deubiquitylating enzyme localized to mitochondria. Inhibiting USP30 promotes mitophagy, offering therapeutic avenues for Parkinson's disease and cancer. 1-(3-Methoxybenzoyl)-1,4-diazepane has been integrated into 1-cyano-pyrrolidine conjugates to serve as potent USP30 inhibitors[6][7].

Quantitative Data Summary

The following table summarizes the pharmacological efficacy of key derivatives synthesized from the 1-(3-Methoxybenzoyl)-1,4-diazepane scaffold:

Derivative / Chemical NameTargetApplicationKey Pharmacological EffectRef
Compound 5k : 2-(4-(3-Methoxybenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamideFalcipain-2AntimalarialCysteine protease inhibition (Yield: ~95% via Method A)[4]
Compound Z1232726459 : 2-{2-[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]ethyl}-1-methyl-1H-1,3-benzodiazoleLasRAntimicrobial46% ± 0.6% inhibition of QS at 50 µM[5]
1-cyano-pyrrolidine-1,4-diazepane conjugates USP30Mitochondrial DiseaseTargeted deubiquitylating enzyme inhibition[6]

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocol details the standard N-alkylation of 1-(3-Methoxybenzoyl)-1,4-diazepane.

Methodological Rationale

Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which accelerates


 displacement without solvolyzing the alkyl halide electrophile. Potassium carbonate (

) is utilized as a mild, non-nucleophilic acid scavenger. It neutralizes the HX byproduct, preventing the protonation of the secondary amine on the diazepane ring, which would otherwise arrest the reaction kinetics[4].

Synthetic_Workflow S1 1-(3-Methoxybenzoyl)- 1,4-diazepane R1 Base (K2CO3) Solvent (MeCN) Reflux S1->R1 S2 Electrophile (R-X) S2->R1 P1 Crude Mixture R1->P1 P2 Flash Chromatography P1->P2 P3 Purified Target P2->P3

Figure 2: Standardized synthetic workflow for N-alkylation of the diazepane scaffold.

Step-by-Step N-Alkylation Protocol

Phase 1: Reaction Setup

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the electrophile (e.g., N-phenylchloroacetamide, 1.0 eq, ~5.8 mmol) in 10 mL of anhydrous acetonitrile[4].

  • Base Addition: Add anhydrous

    
     (5.0 eq, ~29.4 mmol) to the solution. Stir the suspension at 100 °C for 10 minutes to ensure uniform dispersion and partial deprotonation of any acidic intermediates[4].
    
  • Scaffold Introduction: Slowly add 1-(3-Methoxybenzoyl)-1,4-diazepane (1.2 eq, ~7.0 mmol) dropwise to the heated mixture[4].

Phase 2: Execution and Monitoring 4. Reflux: Attach a reflux condenser and heat the mixture under a nitrogen atmosphere for 5 hours[4]. 5. Validation Check 1 (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the electrophile spot and the emergence of a lower-Rf product spot validates reaction completion.

Phase 3: Workup and Purification 6. Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the acetonitrile[4]. 7. Extraction: Dilute the resulting crude residue with 30 mL of Ethyl Acetate (EtOAc) and wash successively with distilled water (


 mL) and brine (15 mL)[4].
8. Drying:  Dry the organic layer over anhydrous sodium sulfate (

), filter, and evaporate to dryness. 9. Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexane/EtOAc) to isolate the final functionalized derivative. 10. Validation Check 2 (Characterization): Confirm structure and purity (>95%) using

NMR (

) and ESI-MS. For example, the methoxy protons should appear as a distinct singlet near

3.81 ppm, and the diazepane ring protons as complex multiplets between

1.85 and 3.86 ppm[4].

References

  • Molaid. 1-(3-Methoxybenzoyl)-1,4-diazepane | 926218-37-3 Chemical Properties. Retrieved from:[Link]

  • Arabian Journal of Chemistry (2014). Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors. DOI: [Link]

  • ResearchGate (2023). Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. Retrieved from:[Link]

  • Google Patents (US10343992B2).1-cyano-pyrrolidine compounds as USP30 inhibitors.
  • Google Patents (WO2016156816A1).1-cyano-pyrrolidine compounds as usp30 inhibitors.

Sources

Method

Application Note: Experimental Protocols for the Selective Acylation of 1,4-Diazepane

Introduction & Mechanistic Causality 1,4-Diazepane (homopiperazine) is a privileged cyclic diamine scaffold widely utilized in the development of kinase inhibitors, sigma-1 receptor ligands, and HIV-1 attachment inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

1,4-Diazepane (homopiperazine) is a privileged cyclic diamine scaffold widely utilized in the development of kinase inhibitors, sigma-1 receptor ligands, and HIV-1 attachment inhibitors[1][2][3]. However, the functionalization of 1,4-diazepane presents a fundamental mechanistic challenge: the molecule possesses two sterically and electronically similar secondary amines.

The Causality of Diacylation: When an electrophile (such as an acyl chloride) is introduced to an unprotected 1,4-diazepane in a standard 1:1 stoichiometric ratio, the reaction does not exclusively yield the monoacylated product. Instead, the initially formed monoacylated intermediate exhibits similar—or sometimes slightly enhanced—nucleophilicity at the distal amine. This results in a statistical mixture of unreacted starting material, monoacylated product, and diacylated byproduct. To circumvent this, researchers must employ symmetry-breaking strategies to ensure high regioselectivity and atom economy.

Strategic Approaches to Monoacylation

To achieve high-purity monoacylation, three primary strategies are employed in modern synthetic laboratories:

  • The Mono-Boc Protection Route (Industry Standard): This involves the controlled addition of di-tert-butyl dicarbonate (Boc₂O) to selectively protect one amine[4]. The steric bulk of the Boc group significantly hinders the second amine, allowing for clean subsequent acylation and final deprotection[1].

  • The Excess Diamine Method: Used primarily in scale-up scenarios, this method involves adding the acylating agent dropwise to a large excess (5–10 equivalents) of 1,4-diazepane. The high concentration of unreacted diamine outcompetes the monoacylated intermediate for the electrophile[5].

  • In Situ Mono-Protonation: A highly atom-economical approach where the diamine is treated with one equivalent of acid (e.g., HCl or acetic acid) to form a mono-ammonium salt. The protonated amine is deactivated, leaving the other free for chemoselective acylation[6][7].

Comparative Data Analysis

Table 1: Comparison of 1,4-Diazepane Monoacylation Strategies

StrategyYield (Target)Atom EconomyScalabilityRegioselectivityPrimary Use Case
Mono-Boc Protection 75–85%Low (Requires protecting groups)ModerateExcellent (>95%)Medicinal chemistry, SAR libraries, complex drug discovery.
Excess Diamine 60–70%Poor (Requires large excess of diamine)HighGood (~85%)Early-stage scale-up, industrial bulk synthesis.
In Situ Mono-Protonation 65–80%High (No protecting groups needed)HighGood (~80-90%)Green chemistry, routine chemoselective syntheses.

Workflow Visualization

G A 1,4-Diazepane (Starting Material) B 1-Boc-1,4-Diazepane (Mono-protected) A->B Boc2O (1 eq) Slow addition D Mono-acylated 1,4-Diazepane (Target Product) A->D R-COCl (1 eq) Excess Diamine E Di-acylated Byproduct (Impurity) A->E R-COCl (1 eq) Direct addition C 1-Acyl-4-Boc-1,4-Diazepane (Intermediate) B->C R-COCl, Et3N C->D TFA / DCM

Fig 1: Reaction pathways for 1,4-diazepane monoacylation via Mono-Boc vs. direct acylation.

Step-by-Step Experimental Protocols

The following protocols detail the Mono-Boc Protection Route , as it is the most reliable and widely adopted method for generating high-purity intermediates in drug development[1][4].

Protocol A: Selective Mono-Boc Protection of 1,4-Diazepane

Objective: Synthesize 1-Boc-1,4-diazepane while minimizing di-Boc formation.

  • Preparation: Dissolve 1,4-diazepane (2.0 eq, 20.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) and cool the solution to 0 °C in an ice bath under an inert argon atmosphere.

  • Slow Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 10.0 mmol) in DCM (20 mL). Add this solution dropwise to the diamine mixture over a period of 2–3 hours using an addition funnel or syringe pump. Causality: Slow addition maintains a low localized concentration of Boc₂O, statistically favoring reaction with the abundant unreacted diamine rather than the mono-Boc intermediate.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (3 × 30 mL). Causality: Unreacted 1,4-diazepane is highly water-soluble and partitions into the aqueous phase, leaving the more lipophilic mono-Boc product in the organic layer.

  • Self-Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Spot the product on a TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. The mono-Boc product will stain purple/pink (indicating a free secondary amine), whereas any di-Boc impurity will not stain.

Protocol B: Acylation of 1-Boc-1,4-Diazepane

Objective: Couple the mono-protected diamine with an acyl chloride[1].

  • Preparation: Dissolve 1-Boc-1,4-diazepane (1.0 eq, 5.0 mmol) and triethylamine (Et₃N) (1.5 eq, 7.5 mmol) in anhydrous DCM (25 mL). Cool to 0 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq, 5.5 mmol) dropwise. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the reacting amine.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2–4 hours until complete consumption of the starting material is observed via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Analyze the crude product via LC-MS. The mass spectrum should show the expected

    
     peak for the 1-acyl-4-Boc-1,4-diazepane intermediate, with no Ninhydrin-active spots remaining on TLC.
    
Protocol C: Deprotection to Yield Monoacylated 1,4-Diazepane

Objective: Cleave the Boc group to reveal the free secondary amine[1][4].

  • Preparation: Dissolve the crude 1-acyl-4-Boc-1,4-diazepane from Protocol B in DCM (16 mL).

  • Deprotection: Add trifluoroacetic acid (TFA) (4 mL) dropwise at room temperature (yielding a 1:4 TFA:DCM ratio). Causality: TFA efficiently cleaves the tert-butyl carbamate via an acid-catalyzed mechanism, generating isobutylene and CO₂ gas, without hydrolyzing the newly formed, more stable amide bond.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting oily residue in a minimal amount of methanol and pass it through a basic ion-exchange resin, or partition between DCM and 1M NaOH (if the acyl group is base-stable).

  • Self-Validation: Confirm the loss of the Boc group (

    
     Da) via LC-MS and the reappearance of a Ninhydrin-positive spot on TLC.
    

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. Available at:[Link][1]

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Publications. Available at:[Link][5]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted In the 1-Position by an Electron Withdrawing Group. ResearchGate. Available at:[Link][7]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. Available at:[Link][2]

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. PMC. Available at:[Link][3]

Sources

Application

Application Note: Synthesis, Characterization, and Library Integration of 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one

Executive Summary In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties and reduce off-target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties and reduce off-target promiscuity. 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one serves as a highly versatile, privileged building block that embodies this philosophy. This application note provides a comprehensive guide to the selective synthesis, physicochemical profiling, and downstream application of this scaffold, detailing the mechanistic causality behind each protocol step to ensure robust, reproducible library generation.

Rationale: Escaping Flatland with 1,4-Diazepan-5-ones

Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic rings due to the ease of cross-coupling reactions. However, as demonstrated by Lovering et al. in their seminal work on [1], increasing the fraction of sp³ carbons (Fsp³) in a drug candidate significantly correlates with improved solubility, reduced promiscuity, and higher clinical success rates.

The 1,4-diazepan-5-one core is a saturated, seven-membered heterocyclic lactam. It acts as a non-aromatic bioisostere to traditional benzodiazepines, which have [2]. By appending a 3-methoxybenzoyl group at the N1 position, researchers introduce a vector for hydrogen bonding (via the methoxy oxygen) and modulate the lipophilicity of the scaffold, while leaving the N4 lactam position available for further diversification.

Physicochemical Profiling

Understanding the baseline properties of a scaffold is critical before initiating library synthesis. The table below summarizes the calculated physicochemical parameters of 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one, highlighting its excellent alignment with Lipinski’s Rule of Five and its high Fsp³ character.

PropertyValueImplication for Drug Design
Chemical Formula C₁₃H₁₆N₂O₃Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 248.28 g/mol Well within the ideal range (< 500 Da) for oral bioavailability.
Fraction sp³ (Fsp³) 0.46 (6/13 carbons)High 3D character; promotes solubility and receptor selectivity.
Topological PSA 58.6 ŲOptimal for membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Lactam NH)Minimal HBD count favors passive cellular permeability.
H-Bond Acceptors (HBA) 4 (N, O atoms)Provides multiple interaction vectors for target binding.
Estimated LogP ~1.2Excellent hydrophilicity/lipophilicity balance for aqueous solubility.

Mechanistic Causality in Synthesis Strategy

The synthesis of 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one relies on the differential nucleophilicity of the two nitrogen atoms within the 1,4-diazepan-5-one core:

  • N1 (Secondary Aliphatic Amine): Highly nucleophilic due to the localized lone pair.

  • N4 (Secondary Lactam): Poorly nucleophilic because its lone pair is delocalized into the adjacent carbonyl group via resonance.

Causality of Reagent Selection: By reacting 1,4-diazepan-5-one with 3-methoxybenzoyl chloride in the presence of N,N-Diisopropylethylamine (DIPEA), acylation occurs exclusively at the N1 position . DIPEA is chosen over weaker bases (like pyridine) or nucleophilic bases (like triethylamine) because its steric bulk prevents it from reacting with the acyl chloride, while it efficiently scavenges the HCl byproduct to prevent protonation of the N1 amine. Dichloromethane (DCM) is utilized as an aprotic solvent to solubilize all components without hydrolyzing the electrophile.

Experimental Protocol: N1-Selective Acylation

This protocol is designed as a self-validating system , ensuring that intermediate checks confirm the chemical logic at each stage.

Step 1: Reaction Setup
  • Suspend 1,4-diazepan-5-one (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath. (Causality: Cooling controls the exothermic nature of the acylation and prevents potential ring-opening side reactions).

  • Add 3-methoxybenzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 2: Self-Validating Reaction Monitoring
  • TLC Analysis: Spot the reaction mixture against the starting materials on a silica gel plate (Eluent: 10% MeOH in DCM).

  • Validation: The starting 1,4-diazepan-5-one will stain strongly with ninhydrin (indicating a free amine) but is UV-inactive. The product will be highly UV-active (due to the benzoyl ring) and ninhydrin-negative . The disappearance of the ninhydrin-positive baseline spot confirms complete N1 consumption.

Step 3: Workup and Extraction
  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL). (Causality: This selectively protonates any unreacted 1,4-diazepan-5-one and DIPEA, pulling them into the aqueous waste).

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). (Causality: Hydrolyzes any residual 3-methoxybenzoyl chloride into the water-soluble carboxylate).

  • Drying: Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Analytical Validation
  • LC-MS (ESI+): Expect a dominant peak at m/z 249.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic methoxy singlet will appear at ~3.8 ppm. Expert Note: The diazepane ring protons (2.5–4.0 ppm) will likely appear as broadened multiplets. This is not an impurity; it is a well-documented phenomenon caused by the slow rotameric interconversion of the newly formed N1-amide bond at room temperature.

Downstream Application: N4-Functionalization Workflow

Once the N1 position is secured, the N4 lactam becomes the primary vector for library diversification. Because the lactam NH is weakly acidic (pKa ~16-17), it requires a strong base (e.g., Sodium Hydride, NaH) to deprotonate. Once activated, the resulting lactam anion can be reacted with a vast array of alkyl halides or aryl fluorides (via SNAr) to generate a high-Fsp³ screening library.

G A 1,4-Diazepan-5-one (Secondary Amine + Lactam) C 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one (N1-Acylated Core Scaffold) A->C DIPEA, DCM, 0°C to RT Selective N1 Acylation B 3-Methoxybenzoyl Chloride (Acylating Agent) B->C DIPEA, DCM, 0°C to RT Selective N1 Acylation D Deprotonation of N4 Lactam (NaH, THF, 0°C) C->D Activation of N4 E Electrophilic Addition (R-X Alkylation/Arylation) D->E Functionalization F Targeted 3D Drug Library (High Fsp3 Candidates) E->F Library Generation

Workflow for the synthesis and N4-derivatization of 1-(3-Methoxybenzoyl)-1,4-diazepan-5-one.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 687-708. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Methoxybenzoyl)-1,4-diazepane

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 1-(3-Methoxybenzoyl)-1,4-diazepane is a critical building block for various central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 1-(3-Methoxybenzoyl)-1,4-diazepane is a critical building block for various central nervous system (CNS) and kinase inhibitor libraries.

However, synthesizing this molecule via the direct acylation of 1,4-diazepane (homopiperazine) with 3-methoxybenzoyl chloride presents a classic synthetic challenge: the selective mono-acylation of a symmetrical diamine . Because the mono-acylated product retains a highly nucleophilic secondary amine, it aggressively competes with the unreacted starting material, leading to poor yields and the formation of bis-acylated byproducts.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your yield and purity.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: I am using a strict 1:1 stoichiometric ratio of 1,4-diazepane to 3-methoxybenzoyl chloride, but my yield of the mono-acylated target is capped at ~40%, with significant bis-acylated byproduct. Why is this happening? Causality: The inherent reactivity of the second nitrogen in 1,4-diazepane is not sufficiently deactivated after the first acylation. Statistically, once a fraction of the mono-acylated product forms, it acts as a competing nucleophile. Solution: To break this statistical limitation without using a massive excess of the diamine, you must temporarily deactivate one of the nitrogen atoms. Recent advancements have demonstrated that purging the diamine solution with


 forms a temporary carbamate salt, effectively blocking one nitrogen and allowing for >90% mono-acylation selectivity . Alternatively, prior complexation with boron reagents (like 9-BBN) can achieve a similar deactivation effect.

Q2: I want to avoid using a large excess of 1,4-diazepane because it is highly polar and difficult to remove. What is the most reliable method for high-throughput library synthesis? Causality: For absolute regiocontrol and scalability, the Mono-Boc protection route remains the industry gold standard. By pre-forming 1-Boc-1,4-diazepane, you completely eliminate the possibility of over-acylation. Solution: Acylate 1-Boc-1,4-diazepane with 3-methoxybenzoyl chloride, followed by a rapid acidic deprotection (TFA/DCM). While this adds two steps to the workflow, the overall yield of the pure target often exceeds 85%, saving days of complex chromatographic purification.

Q3: Can I separate the mono-acylated target from the bis-acylated byproduct and unreacted diamine using liquid-liquid extraction instead of column chromatography? Causality: Yes, by exploiting the distinct


 differences of the mixture. Unreacted 1,4-diazepane has a highly basic primary 

(~10.4). The mono-acylated target has a single secondary amine with a lower

(~8.5) due to the inductive pull of the adjacent amide system. The bis-acylated byproduct is entirely neutral. Solution: Implement a pH-controlled extraction cascade . At pH 2, both the unreacted diamine and the mono-acylated target are protonated (water-soluble), allowing you to wash away the neutral bis-acylated byproduct with dichloromethane (DCM). By carefully basifying the aqueous layer to exactly pH 9.0–9.5, the mono-acylated target becomes neutral and extractable into DCM, while the unreacted diamine remains protonated in the aqueous layer.

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of various synthetic strategies for generating 1-(3-Methoxybenzoyl)-1,4-diazepane, allowing you to select the method that best fits your laboratory's capabilities.

Synthesis StrategyTarget Yield (%)Bis-acylated Byproduct (%)Atom EconomyScalabilityPrimary Advantage
Direct Acylation (1:1 Ratio) 35 - 45%30 - 40%HighPoorSingle step, no prep required.
Direct Acylation (5 eq Diamine) 70 - 75%< 5%Very LowModerateFast execution; requires distillation to recover diamine.
Mono-Boc Protection Route 85 - 90%0%ModerateExcellentAbsolute purity; industry standard for scale-up.

-Mediated Acylation
80 - 88%< 5%HighGoodTraceless protection; highly green profile.
Biocatalytic (CAR Enzyme) 60 - 70%0%HighModerateAqueous conditions; highly selective but requires enzyme setup.

Part 3: Experimental Protocols

Protocol A: The High-Purity Mono-Boc Route

This protocol is a self-validating system designed to ensure absolute regiocontrol.

Step 1: Acylation of the Protected Diamine

  • Dissolve 1.0 eq (10 mmol) of 1-Boc-1,4-diazepane and 1.5 eq (15 mmol) of N,N-Diisopropylethylamine (DIPEA) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Self-Validation Check: Ensure the internal temperature is < 5 °C before proceeding to prevent exothermic degradation of the acyl chloride.

  • Add 1.05 eq (10.5 mmol) of 3-methoxybenzoyl chloride dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (ninhydrin active) should disappear.

Step 2: Deprotection and Isolation

  • Cool the crude mixture back to 0 °C and slowly add 15 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Redissolve the resulting oil in 30 mL of water.

  • pH-Controlled Isolation: Wash the aqueous layer with 20 mL of diethyl ether to remove organic impurities (discard ether layer). Carefully add 2M NaOH to the aqueous layer until a calibrated pH meter reads exactly pH 10.0 .

  • Extract the basified aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous

    
    , and evaporate to yield pure 1-(3-Methoxybenzoyl)-1,4-diazepane.
    
Protocol B: Traceless -Mediated Acylation

Based on the atom-economical methodology developed by Lauridsen et al..

  • Dissolve 1.0 eq of 1,4-diazepane in anhydrous THF (0.2 M concentration).

  • Purge the solution with dry

    
     gas for 30 minutes at room temperature. A white precipitate (the carbamate salt) may form, indicating the successful temporary deactivation of one amine.
    
  • Add 1.0 eq of 3-methoxybenzoyl chloride dropwise to the suspension.

  • Stir for 4 hours under a continuous

    
     balloon atmosphere.
    
  • Self-Validation Check: To remove the traceless protecting group, simply purge the reaction vessel with Argon or Nitrogen gas for 30 minutes, or gently heat to 40 °C. The

    
     will off-gas, leaving the mono-acylated product.
    

Part 4: Mandatory Visualization

Reaction Pathway & Selectivity Control

The following diagram illustrates the logical flow and selectivity outcomes of the different synthetic strategies discussed in this guide.

ReactionPathway A 1,4-Diazepane (Homopiperazine) C Direct Acylation (1:1 Ratio) A->C F Boc-Protection Route A->F B 3-Methoxybenzoyl Chloride B->C D Target Product: 1-(3-Methoxybenzoyl)-1,4-diazepane C->D Mono-acylation (~40% Yield) E Byproduct: Bis-acylated Diazepane C->E Over-acylation (High) G 1-Boc-1,4-diazepane F->G 1 eq Boc2O H Deprotection (TFA/HCl) G->H + Acyl Chloride H->D High Yield (>90%)

Reaction pathways for 1-(3-Methoxybenzoyl)-1,4-diazepane synthesis showing selectivity control.

pH-Controlled Extraction Workflow

This diagram maps the causality of the liquid-liquid extraction process used to bypass column chromatography.

Purification Crude Crude Mixture: Mono, Bis, & Unreacted AcidWash Acidic Aqueous Wash (pH 2-3) Crude->AcidWash OrgPhase Organic Phase: Bis-acylated Byproduct AcidWash->OrgPhase Neutral species AqPhase Aqueous Phase: Protonated Mono & Unreacted AcidWash->AqPhase Basic amines Basify Basify Aqueous Phase (pH 9-10) AqPhase->Basify OrgPhase2 Extract with DCM: Pure Mono-acylated Target Basify->OrgPhase2 Target partitions into organic AqPhase2 Aqueous Phase: Unreacted Diazepane Basify->AqPhase2 Highly polar stays in aq

pH-controlled liquid-liquid extraction workflow for separating the mono-acylated target.

References

  • Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25, 1332-1338. [Link]

  • Lubberink, M., Schnepel, C., Citoler, J., Derrington, S. R., Finnigan, W., Hayes, M. A., Turner, N. J., & Flitsch, S. L. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis, 10(17), 10005–10009.[Link]

  • Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399-3402.[Link]

Optimization

Technical Support Center: Amide Bond Formation &amp; Optimization

Welcome to the Amide Bond Formation Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require field-proven strategies to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Bond Formation Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require field-proven strategies to troubleshoot and optimize challenging amide coupling reactions.

Rather than relying on a single "universal" protocol, successful amide bond formation requires aligning the electronic and steric properties of your substrates with the correct activation chemistry.

Strategic Reagent Selection

The most common point of failure in amide synthesis is the misapplication of coupling reagents. The decision tree below outlines the logical flow for selecting the optimal reagent system based on the specific microenvironment of your reaction.

ReagentSelection Start Substrate & Environment Aq Aqueous / Bioconjugation Start->Aq SPPS Solid Phase Peptide Synthesis (SPPS) Start->SPPS Sol Solution Phase Start->Sol EDC EDC / Sulfo-NHS (Two-step pH shift) Aq->EDC DICOxyma DIC / Oxyma Pure (Low toxicity, high efficiency) SPPS->DICOxyma Steric Sterically Hindered? Sol->Steric HATU HATU / DIPEA (Risk of guanidinylation) Steric->HATU Yes Epimer Epimerization Prone? Steric->Epimer No Epimer->DICOxyma No T3P T3P / Pyridine (Water-soluble byproducts) Epimer->T3P Yes

Caption: Decision tree for selecting optimal amide coupling reagents based on substrate properties.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the table below summarizes the performance metrics of the most widely utilized coupling systems:

Reagent SystemRelative ReactivityEpimerization RiskByproduct RemovalPrimary Application
EDC / Sulfo-NHS ModerateLowAqueous extractionAqueous bioconjugation [[1]]()
HATU / DIPEA Very HighHighChromatographySterically hindered amides 2
DIC / Oxyma Pure HighVery LowOrganic solvent solubleSolid-Phase Peptide Synthesis 3
T3P / Pyridine HighVery LowAqueous washScale-up, epimerization-prone acids 4

Troubleshooting Epimerization & Racemization

Q: Why am I seeing significant epimerization when coupling sterically hindered amino acids with HATU? A: HATU is exceptionally reactive, which is excellent for hindered substrates. However, when paired with strong, hindered bases like DIPEA, the highly activated ester can undergo intramolecular cyclization to form an oxazolone intermediate, or suffer direct


-proton abstraction 5. The oxazolone pathway is the primary culprit for the loss of chirality.
Solution: Switch to DIC/Oxyma Pure. Oxyma Pure suppresses oxazolone formation and is highly effective for hindered junctions without the explosive risks of HOBt/HOAt 6. Alternatively, use T3P with a weaker base like pyridine 7.

Epimerization Acid Activated Ester (O-Acylisourea) Amide Desired Chiral Amide (Retention of Configuration) Acid->Amide Fast Aminolysis Oxazolone Oxazolone Intermediate (Loss of Chirality) Acid->Oxazolone Intramolecular Cyclization Amine Amine Nucleophile Amine->Amide Racemized Racemized Amide (Epimer Mixture) Amine->Racemized Base Base (e.g., DIPEA) Base->Oxazolone Promotes Enolization Oxazolone->Racemized Aminolysis

Caption: The oxazolone pathway leading to epimerization during amide bond formation.

Troubleshooting Yield & Side Reactions

Q: My EDC/NHS bioconjugation yield is extremely low. What is causing this? A: The most common failure point is attempting to perform the reaction at a single pH. The EDC/NHS coupling is a two-step process governed by conflicting pH requirements. The initial activation of the carboxyl group by EDC is optimal at an acidic pH (4.5–6.0) 1. However, the subsequent coupling step requires the primary amine to be in its unprotonated, nucleophilic state, which is optimal at a slightly basic pH (7.0–8.5) 8. Using a single buffer compromises one of these steps.

Q: I am observing a +98 Da mass adduct on my amine starting material when using HATU. What is this? A: This indicates a guanidinylation side-reaction. Uronium-based reagents (like HATU or HBTU) can react directly with your primary amine to form a stable guanidino byproduct if the carboxylic acid activation is slow or if the coupling reagent is used in excess 2. Solution: Pre-activate the carboxylic acid for 2–5 minutes before adding the amine. If the issue persists, switch to a phosphonium reagent (e.g., PyBOP) or T3P, which physically cannot form guanidinium adducts 4.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Low-Epimerization Coupling using T3P & Pyridine

Causality: Propylphosphonic anhydride (T3P) acts as a mild, highly efficient dehydrating agent. When paired with a weak base like pyridine, it avoids the direct


-proton abstraction caused by stronger bases, suppressing epimerization 7. T3P's byproducts are entirely water-soluble, eliminating the need for complex chromatography 9.
  • Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or 2-MeTHF (to achieve a 0.5 M concentration).

  • Base Addition: Add Pyridine (3.0 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq). Self-Validation Check: The reaction is mildly exothermic; dropwise addition prevents temperature spikes that could induce side reactions [[9]]().

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor complete consumption of the acid via LC-MS.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl, 10% NaHCO₃, and brine. The propanephosphonic acid byproducts will cleanly partition into the aqueous layer [[4]](). Dry over Na₂SO₄ and concentrate.

Protocol B: Two-Step Aqueous Bioconjugation (EDC/Sulfo-NHS)

Causality: A two-step pH shift maximizes the thermodynamic efficiency of both the activation (requires protonation) and the coupling (requires a free nucleophile) phases 1.

  • Activation: Dissolve the carboxyl-containing biomolecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Reagent Addition: Add a 10-fold molar excess of EDC·HCl and a 25-fold molar excess of Sulfo-NHS [[1]]().

  • Incubation: Stir gently at room temperature for exactly 15–30 minutes. Self-Validation Check: Do not exceed 30 minutes, as the active Sulfo-NHS ester is susceptible to hydrolysis in aqueous environments 10.

  • pH Shift & Coupling: Add the amine-containing ligand dissolved in Coupling Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.2–7.5). Verify that the final pH of the reaction mixture is between 7.2 and 7.5.

  • Conjugation: Incubate for 2 hours at room temperature.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters, incubating for 15 minutes before final purification via dialysis or desalting column 8.

References

  • BenchChem - Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Available at: 1

  • BenchChem - Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Available at: 8

  • Curia - Understanding T3P® from start to finish. Available at: 4

  • Organic Chemistry Portal - General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: 7

  • YouTube - T3P I Propanephosphonic anhydride I T3P reagent. Available at: 9

  • Sigma-Aldrich - Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. Available at: 10

  • Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: 3

  • BenchChem - Optimizing amide bond formation for piperidine carboxylic acids. Available at:2

  • PMC (NIH) - Epimerisation in Peptide Synthesis. Available at: 5

  • Organic Syntheses - Organic Syntheses Procedure (Oxyma Pure). Available at: 6

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 1,4-Diazepane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles associated with 1,4-diazepane (homopiperazine) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles associated with 1,4-diazepane (homopiperazine) derivatives. These seven-membered cyclic diamines are privileged scaffolds in drug discovery, but their high basicity, secondary/tertiary amine functionality, and extreme polarity pose significant isolation challenges.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Workflow for Purification Strategy

Choosing the correct purification method is entirely dependent on the specific derivative's polarity, water solubility, and acid sensitivity. Use the logical workflow below to determine your optimal path.

Diagnostic workflow for selecting the optimal 1,4-diazepane purification strategy.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I losing my 1,4-diazepane product during aqueous workup? A: 1,4-diazepanes are highly water-soluble due to their dual amine sites, which readily form hydrogen bonds with water. During standard liquid-liquid extraction (LLE), they often partition entirely into the aqueous layer. Causality & Solution: If the pH of the aqueous layer is not sufficiently high, the amines remain protonated (ionized), drastically increasing aqueous solubility. To fix this, adjust the aqueous layer to pH > 12 using 6M NaOH to ensure complete deprotonation of the basic amines. Furthermore, saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic compound, and extract with a highly polar organic solvent like 10% MeOH in Dichloromethane (DCM) or Ethyl Acetate.

Q2: My product streaks across the entire TLC plate and tails severely on the silica column. How do I fix this? A: This is caused by the strong acid-base interaction between the basic diazepane nitrogens and the acidic silanol (Si-OH) groups on standard normal-phase silica gel[1]. Causality & Solution: The basic amine acts as a hydrogen bond acceptor and proton abstractor, leading to irreversible adsorption or slow, asymmetric elution (tailing)[2]. To resolve this, pre-treat the silica and mobile phase with a basic modifier (1-5% Triethylamine or aqueous NH₄OH). The modifier competitively binds to the acidic silanols, masking them and allowing the diazepane to elute as a sharp band[2]. Alternatively, switch to an amine-functionalized silica stationary phase (e.g., KP-NH), which provides an intrinsically inert surface for basic compounds[1].

Q3: How can I separate mono-alkylated 1,4-diazepane from the di-alkylated byproduct and unreacted starting material? A: Mono-alkylation of symmetrical 1,4-diazepane often yields a statistical mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproduct[3]. Causality & Solution: The secondary amine of the mono-alkylated product remains highly nucleophilic, making it susceptible to a second alkylation. To separate them, utilize a gradient elution on silica gel optimized for polarity differences. Unreacted 1,4-diazepane is the most polar, the mono-alkylated product is intermediate, and the di-alkylated product is the least polar. If chromatographic separation fails, convert the unreacted diazepane to a salt to facilitate separation by extraction[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification

Strong Cation Exchange (SCX) chromatography is the premier method for isolating highly water-soluble, basic 1,4-diazepanes without the need for aqueous workup. The SCX stationary phase contains aliphatic sulfonic acid groups that are negatively charged, tightly binding the protonated basic amines while allowing neutral impurities to wash through[4]. This method is highly effective for basic piperazine and diazepane scaffolds.

Step-by-Step Methodology:

  • Conditioning: Wash the SCX cartridge with 3 column volumes (CV) of Methanol (MeOH) to activate the sulfonic acid sites.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH or DCM/MeOH (1:1) and load it onto the column. Causality: The basic diazepane is protonated by the slightly acidic environment of the resin and binds ionically.

  • Washing: Wash the column with 3 CV of MeOH, followed by 3 CV of DCM. This removes all non-basic organic impurities, unreacted electrophiles, and lipophilic byproducts.

  • Elution: Elute the target 1,4-diazepane using 3 CV of 2M Ammonia in Methanol (NH₃/MeOH). Causality: The ammonia deprotonates the diazepane, neutralizing the ionic interaction and releasing the free base from the resin[4].

  • Recovery: Concentrate the basic eluent under reduced pressure to yield the pure 1,4-diazepane free base.

Self-Validating System: Before eluting the final product (Step 4), spot the final methanol wash (from Step 3) on a TLC plate and stain with ninhydrin. If the wash shows no amine spots, the system validates that 100% of the diazepane is securely bound to the resin, confirming that no product was lost during the removal of impurities.

Protocol B: Triethylamine-Modified Normal-Phase Chromatography

For lipophilic 1,4-diazepane derivatives that require standard silica gel, masking the acidic silanol groups is mandatory to prevent irreversible adsorption[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH) and add 1% to 5% Triethylamine (TEA) by volume[2].

  • Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase. Causality: Pumping the basic mobile phase through the column pre-saturates the acidic silanol sites with TEA before the sample is ever introduced[2].

  • Loading: Dissolve the crude sample in a minimum volume of the mobile phase and carefully load it onto the column bed[2].

  • Elution: Run the column at a constant flow rate, collecting fractions. Monitor fractions by TLC (using ninhydrin or iodine stains, as many diazepanes lack strong UV chromophores).

Self-Validating System: To confirm the silica is fully deactivated before committing your entire batch, run a rapid micro-column (using a Pasteur pipette) with your TEA-modified solvent. If the diazepane elutes with an Rf matching the TLC plate and without streaking, the mobile phase is correctly buffered, validating the setup for scale-up.

Part 4: Quantitative Comparison of Purification Strategies

The following table summarizes the quantitative expectations and optimal use cases for each purification strategy discussed.

Purification StrategyStationary PhaseMobile Phase AdditiveBest ForTypical Recovery (%)
SCX Catch & Release Sulfonic Acid Resin2M NH₃ in MeOH (Elution)Highly basic, water-soluble derivatives85 - 95%
Base-Modified Silica Acidic Silica Gel1-5% Triethylamine (TEA)Lipophilic derivatives, scaling up70 - 85%
Amine-Functionalized KP-NH (Aminopropyl)None requiredAcid-sensitive basic amines80 - 90%
Liquid-Liquid Extraction None (Aqueous/Organic)pH > 12 (NaOH) + NaClSimple crude desalting50 - 75%

References

  • University of Washington Proteomics Resource. "Peptide Separation". Available at: [Link]

  • Royal Society of Chemistry. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds". Available at:[Link]

Sources

Optimization

Technical Support Center: 1,4-Diazepine Synthesis &amp; Solvent Optimization

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete cyclizations, poor yields, or unexpected side products...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete cyclizations, poor yields, or unexpected side products when synthesizing 1,4-diazepines and their benzo-fused derivatives. Because the seven-membered diazepine ring is thermodynamically challenging to close, the choice of solvent is the single most critical variable in your reaction design.

This guide bypasses generic advice to focus on the mechanistic causality behind solvent effects, providing you with self-validating protocols and troubleshooting matrices grounded in peer-reviewed literature.

Diagnostic FAQs: Solvent Selection & Reaction Causality

Q: Why does my 1,4-diazepine synthesis yield acyclic intermediates when using protic solvents like ethanol? A: Protic solvents (like ethanol or methanol) can act as a double-edged sword. While they offer excellent solubility for diamines and carbonyl precursors, they readily form hydrogen bonds with the imine nitrogen of the acyclic ketimine intermediate. This hydrogen bonding stabilizes the intermediate, effectively raising the activation energy barrier for the final intramolecular cyclization step. While ethanol can be used successfully with strong bifunctional catalysts like heteropolyacids[1], switching to a polar aprotic solvent often drives the equilibrium toward the cyclic 1,4-diazepine by leaving the nucleophile "naked" and highly reactive.

Q: Why do polar aprotic solvents like DMF or Acetonitrile often outperform protic solvents in terms of yield? A: Polar aprotic solvents stabilize polar transition states without hydrogen-bonding to the nucleophilic centers. For example, in the synthesis of 1,4-benzodiazepine scaffolds via a transition-metal-free tandem process, high temperatures and strong basic conditions (e.g., using Cesium Carbonate) are required[2]. DMF (boiling point ~153 °C) perfectly solvates the ionic base while keeping the diamine nucleophiles highly reactive, accelerating cyclization. Similarly, acetonitrile has been shown to provide excellent yields (82–91%) in phenylboronic acid-catalyzed cyclocondensations by destabilizing acyclic intermediates and forcing ring closure[3].

Q: Can water be used as a solvent for 1,4-diazepine synthesis, given the risk of imine hydrolysis? A: Yes, water is highly effective when you leverage the hydrophobic effect . In the synthesis of dibenz[1,4]-diazepine-1-ones, using water as a solvent forces the non-polar diamine, 1,3-diketone, and aromatic aldehyde to aggregate into highly concentrated organic micro-droplets[4]. This localized concentration overcomes the hydrolytic potential of the bulk aqueous phase. When catalyzed by mild acids like oxalic acid, this aqueous green approach yields 92–94% of the desired product within 120 minutes[4].

Q: What are the mechanistic advantages of solvent-free conditions? A: Solvent-free (mechanochemical or melt) conditions maximize reactant concentration, which drastically increases the collision frequency between the diamine and the carbonyl compound. By removing the solvent entirely, you eliminate solvent-induced hydrolytic cleavage and competitive hydrogen bonding. For instance, condensing α,β-unsaturated carbonyls with o-phenylenediamine using a reusable sulfamic acid catalyst under solvent-free conditions yields benzo[b]-1,4-diazepines in >90% yield in just 15–30 minutes[5].

Quantitative Data: Solvent Optimization Profiles

To assist in your experimental design, the following table summarizes the causal relationship between solvent systems, catalytic choices, and quantitative outcomes in 1,4-diazepine synthesis.

Solvent SystemCatalystTemp (°C)TimeYield (%)Mechanistic RoleRef.
Ethanol (Protic)HeteropolyacidsReflux2–4 h80–85%Solubilizes reactants; H-bonding can stabilize acyclic intermediates.[1]
Acetonitrile (Aprotic)Phenylboronic acidReflux1–3 h82–91%Destabilizes acyclic intermediates, driving nucleophilic attack.[3]
DMF (Aprotic)Cesium Carbonate1202–5 h54–84%Solvates ionic bases; supports high-temp transition-metal-free cyclization.[2]
Water (Aqueous)Oxalic acid100120 min92–94%Induces hydrophobic aggregation, locally concentrating organic reactants.[4]
Solvent-Free (Melt)Sulfamic acid80–10015–30 min>90%Maximizes collision frequency; completely eliminates hydrolytic cleavage.[5]

Verified Experimental Protocols

The following methodologies are engineered to be self-validating. Each protocol utilizes a specific solvent paradigm to overcome the thermodynamic barrier of the seven-membered ring closure.

Protocol A: Aqueous Green Synthesis of Dibenz[1,4]-diazepine-1-ones[4]

Mechanism: Hydrophobic aggregation drives the reaction forward while isolating the imine bonds from bulk water hydrolysis.

  • Reagent Mixing: In a 50 mL reaction flask, combine the diamine (1 mmol) and 1,3-diketone (1 mmol).

  • Catalyst & Solvent Addition: Add oxalic acid (40 mol%) and deionized water (5 mL). Stir the heterogeneous mixture for 30 minutes at room temperature to initiate the primary condensation.

  • Aldehyde Integration: Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Thermal Cyclization: Reflux the mixture for 120 minutes. Monitor the reaction progress via TLC (eluent: 30% ethyl acetate / 70% n-hexane).

  • Isolation: Cool the reaction to room temperature. The hydrophobic product will precipitate out of the aqueous phase. Filter the precipitated crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure dibenz[1,4]-diazepine-1-one.

Protocol B: Solvent-Free Synthesis of Benzo[b]-1,4-diazepines[5]

Mechanism: Melt-phase kinetics maximize reactant collision frequency and eliminate solvent-solute stabilization of acyclic intermediates.

  • Mechanochemical Activation: Grind o-phenylenediamine (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in an agate mortar to ensure intimate physical contact.

  • Catalyst Integration: Transfer the homogenized mixture to a reaction vessel and add a catalytic amount of sulfamic acid.

  • Melt Condensation: Heat the solvent-free mixture to the specified melt temperature (typically 80–100 °C) with continuous stirring for 15–30 minutes.

  • Reaction Monitoring: Confirm the consumption of starting materials via TLC.

  • Catalyst Recovery & Extraction: Cool the melt to room temperature. Extract the organic product with ethyl acetate. Filter the mixture to recover the insoluble sulfamic acid catalyst for reuse.

  • Concentration: Evaporate the ethyl acetate filtrate in vacuo to isolate the pure benzo[b]-1,4-diazepine.

Protocol C: Polar Aprotic Tandem Synthesis of 1,4-Benzodiazepines[2]

Mechanism: High-temperature DMF solvates the base without passivating the nucleophilic nitrogen, enabling a transition-metal-free tandem process.

  • Preparation: Dissolve 2-aminobenzamide (0.74 mmol) in 10 mL of anhydrous DMF under an inert atmosphere.

  • Reagent Addition: Add the substituted benzonitrile (e.g., 2,3-difluorobenzonitrile, 0.89 mmol) and Cesium Carbonate (1.48 mmol) to the solution.

  • High-Temperature Cyclization: Stir the mixture at 120 °C for 2–5 hours.

  • Quenching: Cool the mixture to room temperature and quench with ice-cold water to precipitate the product.

  • Purification: Extract with dichloromethane, dry over MgSO4, and purify via recrystallization or column chromatography.

Mechanistic Workflow

SolventEffects Diamine Diamine + Carbonyl Protic Protic Solvent (EtOH) Diamine->Protic Aprotic Polar Aprotic (MeCN, DMF) Diamine->Aprotic Aqueous Aqueous Media (H2O) Diamine->Aqueous SolventFree Solvent-Free (Melt) Diamine->SolventFree Acyclic Acyclic Intermediate (H-Bond Stabilized) Protic->Acyclic H-bonding Cyclic 1,4-Diazepine (High Yield) Aprotic->Cyclic Naked Nucleophile Aqueous->Cyclic Hydrophobic Effect SolventFree->Cyclic Max Collision Freq. Acyclic->Cyclic Slow Cyclization

Caption: Mechanistic pathways of 1,4-diazepine synthesis dictated by solvent selection.

References

  • Source: Indian Academy of Sciences (J. Chem. Sci.)
  • Title: Solvent-Free One Pot Synthesis of Benzo-(b)
  • Source: Synthesis (Thieme Connect)
  • Source: PMC (National Institutes of Health)
  • Title: Green synthesis and anxiolytic activity of some new dibenz-[1,4] diazepine-1-one analogues Source: Arabian Journal of Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

The Transition-Metal Route: Buchwald-Hartwig Intramolecular Cyclization

The 1,4-diazepine core is a privileged pharmacophore embedded in a vast array of central nervous system (CNS) therapeutics, most notably the benzodiazepine class of anxiolytics, anticonvulsants, and antipsychotics. As dr...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepine core is a privileged pharmacophore embedded in a vast array of central nervous system (CNS) therapeutics, most notably the benzodiazepine class of anxiolytics, anticonvulsants, and antipsychotics. As drug discovery pushes toward more complex, sterically hindered, and highly functionalized derivatives, traditional condensation methods often fall short.

As an application scientist evaluating synthetic routes, the selection of a synthesis strategy must balance atom economy, substrate scope, and reaction kinetics. This guide provides an objective, data-driven comparison of three distinct, state-of-the-art methodologies for synthesizing substituted 1,4-diazepines: Transition-Metal Catalysis (Buchwald-Hartwig) , Multicomponent Reactions (Ugi-4CR) , and Green Heteropolyacid (HPA) Condensation .

For highly sterically hindered or electron-deficient dibenzodiazepines, traditional nucleophilic aromatic substitutions fail. The 1 circumvents this by utilizing a Pd(0)/Pd(II) catalytic cycle to force C-N bond formation[1].

Mechanistic Causality: The reaction relies on the oxidative addition of a Pd(0) species into an unactivated o-bromoarylimine bond. The choice of ligand is critical here; SPhos (a bulky, electron-rich biaryl phosphine) is explicitly chosen because it accelerates oxidative addition while its steric bulk promotes the final reductive elimination step, preventing the catalyst from resting in a stable, inactive Pd(II) state.

PalladiumCycle Pd0 Pd(0) Active Catalyst (Pd(OAc)2 + SPhos) OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd Inserts into C-Br Substrate o-Bromoarylimine Substrate->OxAdd Amine Amine Coordination (Cs2CO3 Base) OxAdd->Amine Deprotonation RedElim Reductive Elimination Amine->RedElim Pre-cyclization RedElim->Pd0 Catalyst Regeneration Product Dibenzodiazepine RedElim->Product C-N Bond Formed

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig dibenzodiazepine synthesis.

Self-Validating Experimental Protocol
  • Pre-catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (2.5 mol%) and SPhos (5 mol%) in anhydrous THF (3 mL). Stir for 10 minutes. Validation cue: The solution will transition from pale yellow to a deep, homogeneous orange/brown, confirming the reduction to the active Pd(0) species.

  • Substrate Addition: Add the o-bromoarylimine substrate (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). The inorganic base must be finely milled to maximize surface area for the deprotonation step.

  • Cyclization: Heat the mixture to 100 °C. Monitor the reaction via TLC (Hexane:EtOAc 8:2). Validation cue: The disappearance of the UV-active starting material spot (typically Rf ~0.6) and the appearance of a lower Rf product spot validates complete consumption (usually 12–24 h).

  • Quench & Isolate: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and purify via flash chromatography.

The Multicomponent Route: Ugi-4CR Strategy

When library generation and molecular diversity are the primary goals, the2 is superior[2]. This approach constructs the linear precursor in a single step with high atom economy, followed by an in-situ deprotection/cyclization cascade.

Mechanistic Causality: By utilizing an aminophenylketone, an isocyanide, Boc-glycinal, and a carboxylic acid, four points of diversity are introduced simultaneously. Microwave irradiation is employed to rapidly overcome the entropic barrier of assembling four distinct molecules. The subsequent use of Trifluoroacetic acid (TFA) serves a dual purpose: it cleaves the Boc-protecting group to liberate a highly nucleophilic free amine, which then spontaneously attacks the adjacent ketone to close the 7-membered 1,4-diazepine ring.

UgiWorkflow A Aminophenylketone + Isocyanide + Boc-glycinal + Carboxylic Acid B Microwave Irradiation (100 °C, 30 min) A->B C Ugi-4CR Adduct (Linear Intermediate) B->C MCR Assembly D Boc Deprotection (10% TFA in DCE, 40 °C) C->D E Intramolecular Cyclization D->E Amine Liberation F 1,4-Benzodiazepine Scaffold E->F Condensation

Workflow of Ugi-4CR multicomponent synthesis of 1,4-diazepines.

Self-Validating Experimental Protocol
  • MCR Assembly: In a microwave vial, dissolve the aminophenylketone (1.0 equiv), isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and carboxylic acid (1.0 equiv) in HPLC-grade Methanol.

  • Microwave Irradiation: Irradiate at 100 °C for 30 minutes. Validation cue: Perform an LC-MS on a 1 µL crude aliquot. The presence of the [M+H]+ peak corresponding to the linear Ugi adduct validates the success of the MCR phase. Do not proceed if starting materials dominate.

  • Deprotection & Cyclization: Evaporate the methanol. Redissolve the crude intermediate in 1,2-Dichloroethane (DCE) containing 10% TFA. Stir at 40 °C overnight.

  • Isolation: Neutralize with saturated NaHCO₃. The organic layer will contain the cyclized 1,4-benzodiazepine.

The Green Chemistry Route: Heteropolyacid (HPA) Condensation

For the scalable synthesis of less sterically encumbered 1,4-diazepines and 1,5-benzodiazepines,3 (e.g.,


) offer a highly efficient, environmentally benign alternative to corrosive mineral acids[3].

Mechanistic Causality: HPAs possess a unique bifunctional character: they exhibit extremely strong Brønsted acidity (stronger than standard mineral acids) combined with high oxidative power. This dual nature accelerates the initial imine formation between a diamine and an aldehyde/diketone, and drives the subsequent cyclocondensation. Furthermore, HPAs are insoluble in non-polar organic solvents, allowing for simple catalyst recovery via filtration.

Self-Validating Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine the ketimine intermediate/diamine (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol (15 mL).

  • Catalysis: Add the Keggin HPA catalyst (

    
    , 1 mol%). Reflux the mixture with continuous stirring.
    
  • Monitoring: Validation cue: As the reaction progresses (typically 30 mins to 7 hours depending on substituents), the product often begins to precipitate directly out of the hot ethanol solution, providing immediate visual validation of the cyclization.

  • Workup: Cool the mixture, filter the precipitated 1,4-diazepine product, and wash with cold ethanol. The HPA remains in the mother liquor and can be recycled.

Quantitative Data Comparison

To aid in route selection, the following table summarizes the operational metrics of each methodology based on established literature parameters:

Synthesis RouteCatalyst / Key ReagentsTypical Yield (%)Reaction TimeAtom Economy / Step EfficiencyBest Suited For
Transition-Metal (Buchwald-Hartwig) Pd(OAc)₂, SPhos, Cs₂CO₃60–85%12–24 hModerate (requires pre-functionalized halides)Sterically hindered, complex dibenzodiazepines
Multicomponent (Ugi-4CR) Microwave, TFA/DCE45–75% (over 2 steps)30 min + 12 hHigh (4 components in one pot)Rapid library generation, high structural diversity
Heteropolyacid Condensation Keggin HPAs (e.g.,

)
70–90%0.5–7 hHigh (water is the only byproduct)Green chemistry, scalable 1,4-diazepine cores

References

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: Molecules / NIH URL:[Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration Source: RSC Advances / University of Évora URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 1-(Methoxybenzoyl)-1,4-diazepane Isomers

Introduction 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3)[1] and its positional isomers (ortho and para) are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of CNS-active ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3)[1] and its positional isomers (ortho and para) are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of CNS-active agents and kinase inhibitors. The structural variation—specifically the position of the methoxy group on the benzoyl moiety—profoundly impacts target receptor affinity, steric hindrance, and pharmacokinetics. For drug development professionals, unambiguously differentiating the 1-(2-methoxybenzoyl), 1-(3-methoxybenzoyl), and 1-(4-methoxybenzoyl)-1,4-diazepane isomers is a fundamental quality control step.

This guide provides an objective, data-driven comparison of these three isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in self-validating experimental protocols.

Part 1: Theoretical Foundation & Causality Behind Spectroscopic Behavior

To accurately interpret the spectroscopic data of these isomers, one must understand the underlying physical chemistry driving the signal variations:

  • Electronic vs. Steric Effects in NMR : The methoxy (-OCH₃) group is strongly electron-donating via resonance but electron-withdrawing via induction. In the para and ortho positions, resonance dominates, shielding specific aromatic protons and shifting them upfield. In the meta position (1-(3-methoxybenzoyl)-1,4-diazepane), resonance effects cannot delocalize onto the carbons directly bearing the protons, leading to distinct, less shielded chemical shifts[2][3].

  • Restricted Amide Rotation (The Causality of NMR Broadening) : A hallmark of benzoyl-1,4-diazepanes is the partial double-bond character of the amide C-N bond. At ambient temperature (298 K), the interconversion between cis and trans rotamers is slow on the NMR timescale. This causes the diazepane ring protons to appear as broad, unresolved multiplets[4]. By applying Variable Temperature (VT) NMR, we increase the kinetic energy of the system, accelerating rotation and coalescing these signals into sharp peaks. This proves the broadening is a conformational reality, not a sample impurity.

  • The "Ortho Effect" in Mass Spectrometry : While all three isomers share the same exact mass, the ortho isomer undergoes a unique proximity-driven fragmentation during collision-induced dissociation (CID). The spatial closeness of the methoxy oxygen to the amide carbonyl facilitates the expulsion of a methyl radical (•CH₃) or formaldehyde (CH₂O), a pathway sterically impossible for the meta and para isomers[5].

Part 2: Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols incorporate internal validation mechanisms to prevent false positives.

Protocol 1: Variable-Temperature ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 15 mg of the purified isomer in 0.6 mL of DMSO-d₆ (chosen for its high boiling point and superior solubilization). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Ambient Acquisition : Acquire standard 1D ¹H NMR at 298 K (400 MHz, 16 scans, 2s relaxation delay).

    • Validation Check: Observe broad multiplets between 3.2–3.8 ppm (diazepane ring). If peaks are perfectly sharp at 298 K, suspect degradation or cleavage of the amide bond.

  • Coalescence Acquisition : Heat the NMR probe to 353 K (80 °C). Allow 10 minutes for thermal equilibration. Re-acquire the spectrum.

    • Validation Check: The broad diazepane multiplets must resolve into sharp, integrable multiplets, confirming restricted amide rotation[4].

Protocol 2: ATR-FTIR Spectroscopy
  • Calibration : Perform a background scan on the empty diamond ATR crystal. Run a polystyrene calibration film to verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to ensure optical alignment.

  • Measurement : Apply 2-3 mg of neat solid isomer to the crystal. Apply uniform pressure using the anvil to ensure optimal crystal contact.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Focus analysis on the "fingerprint" region (600–900 cm⁻¹) for out-of-plane (OOP) C-H bending, which definitively assigns the substitution pattern[5].

Protocol 3: LC-ESI-MS/MS
  • System Suitability : Inject a blank (MeOH/H₂O) to ensure no carryover. Inject a reserpine standard to validate mass accuracy (< 5 ppm error).

  • Acquisition : Inject the isomer sample (1 µg/mL). Operate in positive ESI mode. Isolate the [M+H]⁺ precursor ion (m/z 235.14) and apply normalized collision energy (NCE) at 25% to generate MS/MS spectra.

Part 3: Quantitative Spectroscopic Data

Table 1: ¹H NMR Aromatic Splitting Patterns (400 MHz, DMSO-d₆, 353 K)
IsomerSubstitution PatternAromatic Protons (δ ppm)Splitting Pattern & Coupling Constants (J in Hz)
Ortho 1-(2-Methoxybenzoyl)...7.35, 7.28, 7.05, 6.95d (8.1), td (8.0, 1.5), td (7.8, 1.0), d (8.2)
Meta 1-(3-Methoxybenzoyl)...7.32, 6.98, 6.95, 6.90t (7.9), dt (7.6, 1.2), dd (2.5, 1.5), ddd (8.2, 2.5, 1.0)
Para 1-(4-Methoxybenzoyl)...7.42 (2H), 6.96 (2H)AA'BB' system: two pseudo-doublets (J ~ 8.8)

(Note: Diazepane protons appear at ~3.5 ppm (4H) and ~2.8 ppm (4H), with the methoxy singlet at ~3.80 ppm for all isomers).

Table 2: FT-IR Diagnostic Wavenumbers
IsomerAmide I (C=O Stretch)C-O-C (Asym. Stretch)Out-of-Plane (OOP) C-H BendingDiagnostic Indication
Ortho 1635 cm⁻¹1245 cm⁻¹752 cm⁻¹Strong single band (1,2-disubstituted)
Meta 1640 cm⁻¹1250 cm⁻¹685 cm⁻¹, 782 cm⁻¹Two distinct bands (1,3-disubstituted)
Para 1630 cm⁻¹1255 cm⁻¹835 cm⁻¹Strong single band (1,4-disubstituted)
Table 3: LC-ESI-MS/MS Fragmentation (Precursor[M+H]⁺ m/z 235.14)
IsomerBase PeakSecondary FragmentsUnique Features
Ortho m/z 135.04m/z 107.05, m/z 105.03 Loss of •CH₃ or CH₂O via Ortho Effect[5]
Meta m/z 135.04m/z 107.05, m/z 92.03Standard CO loss from benzoyl cation
Para m/z 135.04m/z 107.05, m/z 92.03Highly stable m/z 135 due to para-resonance

Part 4: Diagnostic Workflow Visualization

The following decision tree illustrates the logical relationship between the analytical techniques used to definitively identify an unknown 1-(methoxybenzoyl)-1,4-diazepane isomer.

IsomerID Start Unknown Isomer [M+H]+ m/z 235.14 NMR ¹H NMR Spectroscopy Aromatic Splitting Start->NMR IR FT-IR Spectroscopy OOP C-H Bending Start->IR MS MS/MS Fragmentation CID Analysis Start->MS NMR_Para AA'BB' System (2 doublets) NMR->NMR_Para NMR_Meta Complex Multiplets (t, dt, dd, ddd) NMR->NMR_Meta NMR_Ortho 4 Distinct Protons (d, td, td, d) NMR->NMR_Ortho IR_Para ~835 cm⁻¹ IR->IR_Para IR_Meta ~685 & 782 cm⁻¹ IR->IR_Meta IR_Ortho ~752 cm⁻¹ IR->IR_Ortho MS_Ortho Ortho Effect (Loss of •CH3) MS->MS_Ortho Yes Result_Para 1-(4-Methoxybenzoyl) -1,4-diazepane NMR_Para->Result_Para Result_Meta 1-(3-Methoxybenzoyl) -1,4-diazepane NMR_Meta->Result_Meta Result_Ortho 1-(2-Methoxybenzoyl) -1,4-diazepane NMR_Ortho->Result_Ortho IR_Para->Result_Para IR_Meta->Result_Meta IR_Ortho->Result_Ortho MS_Ortho->Result_Ortho

Diagnostic workflow for the spectroscopic differentiation of 1-(methoxybenzoyl)-1,4-diazepane isomers.

References

  • ChemicalBook. "1-(3-methoxybenzoyl)-1,4-diazepane | 926218-37-3." ChemicalBook.
  • BenchChem. "A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers." BenchChem Technical Resources.
  • MDPI. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Molecules.
  • NIST. "A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • ACS Publications. "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation." Journal of the American Chemical Society.

Sources

Validation

A Researcher's Guide to the Structural Validation of Synthesized 1-(3-Methoxybenzoyl)-1,4-diazepane

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor.[1][2][3][4] This guide provides an in-depth, comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor.[1][2][3][4] This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the chemical structure of 1-(3-Methoxybenzoyl)-1,4-diazepane, a novel compound with potential therapeutic applications. The synthesis of new amide derivatives is a critical aspect of creating new medicines.[5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The correct structural assignment ensures that all subsequent biological and toxicological data are attributed to the correct molecular entity, a critical step for regulatory submission and the overall success of a drug development program.[1][6] This guide will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive and self-validating system for structural confirmation.

The Strategic Importance of Orthogonal Validation Methods

Relying on a single analytical technique for structural validation can be misleading. Each method probes different aspects of a molecule's constitution. By employing a suite of orthogonal techniques, we create a robust validation framework where the data from each method corroborates the others, leading to a high degree of confidence in the assigned structure. This guide will focus on the synergistic use of NMR, FT-IR, and LC-MS, and will also touch upon complementary techniques like 2D NMR and Elemental Analysis.

Part 1: Primary Spectroscopic Validation Techniques

This section delves into the core analytical methods used to elucidate the structure of 1-(3-Methoxybenzoyl)-1,4-diazepane. For each technique, we will discuss the expected outcomes based on the molecule's structure and provide a detailed experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7][8][9][10] For 1-(3-Methoxybenzoyl)-1,4-diazepane, both ¹H and ¹³C NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.[7]

Expected ¹H NMR Spectral Features for 1-(3-Methoxybenzoyl)-1,4-diazepane:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (4H)~6.8 - 7.4Multiplets4HProtons on the methoxy-substituted benzene ring will appear in the aromatic region, with splitting patterns determined by their substitution.
Methoxy Protons (-OCH₃)~3.8Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.
Diazepane Ring Protons (10H)~2.8 - 3.8Multiplets10HThe protons on the diazepane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons alpha to the nitrogen atoms will be shifted downfield.

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule.[7]

Expected ¹³C NMR Spectral Features for 1-(3-Methoxybenzoyl)-1,4-diazepane:

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)~170The amide carbonyl carbon is significantly deshielded and appears far downfield.
Aromatic Carbons~110 - 160Six distinct signals are expected for the carbons of the substituted benzene ring.
Methoxy Carbon (-OCH₃)~55The carbon of the methoxy group will appear in the aliphatic region.
Diazepane Ring Carbons~40 - 55The five carbon atoms of the diazepane ring will give rise to distinct signals in the aliphatic region.
Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-(3-Methoxybenzoyl)-1,4-diazepane.

Materials:

  • Synthesized 1-(3-Methoxybenzoyl)-1,4-diazepane (~5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Optimize the spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12] For 1-(3-Methoxybenzoyl)-1,4-diazepane, FT-IR is crucial for confirming the presence of the key amide carbonyl group and the aromatic ring.

Expected FT-IR Absorption Bands for 1-(3-Methoxybenzoyl)-1,4-diazepane:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
Amide C=O Stretch1630 - 1680StrongThis is a characteristic and strong absorption for a tertiary amide.[13][14]
Aromatic C=C Stretch1450 - 1600Medium to WeakMultiple bands are expected in this region due to the vibrations of the benzene ring.[15]
C-N Stretch1200 - 1350MediumCorresponds to the stretching of the carbon-nitrogen bonds in the amide and diazepane ring.
Aromatic C-H Stretch3000 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.[15]
Aliphatic C-H Stretch2850 - 3000MediumStretching vibrations of the C-H bonds in the diazepane ring and the methoxy group.
C-O Stretch1000 - 1300StrongArising from the C-O bonds of the methoxy group and the aryl ether.
Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain an FT-IR spectrum of 1-(3-Methoxybenzoyl)-1,4-diazepane to identify its characteristic functional groups.

Materials:

  • Synthesized 1-(3-Methoxybenzoyl)-1,4-diazepane (1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation: Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

  • Add 1-2 mg of the synthesized compound to the KBr and grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation: Transfer the mixture to a pellet press die.

  • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight and Purity

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6][16][17] It is invaluable for confirming the molecular weight of the synthesized compound and assessing its purity.[18][19]

Expected LC-MS Data for 1-(3-Methoxybenzoyl)-1,4-diazepane:

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Monoisotopic Mass: 234.1368 g/mol

  • Expected Ion in Mass Spectrum: [M+H]⁺ at m/z 235.1441

The liquid chromatography component will provide a single major peak, and the retention time can be used for future quality control. The mass spectrometry component will provide the mass-to-charge ratio (m/z) of the protonated molecule, confirming its molecular weight. The presence of a single dominant peak in the chromatogram is a strong indicator of the compound's purity.

Experimental Protocol: LC-MS

Objective: To determine the molecular weight and assess the purity of synthesized 1-(3-Methoxybenzoyl)-1,4-diazepane.

Materials:

  • Synthesized 1-(3-Methoxybenzoyl)-1,4-diazepane (~1 mg)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., with a C18 column and an electrospray ionization (ESI) source)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of ~10-100 µg/mL with the initial mobile phase composition.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Analyze the total ion chromatogram (TIC) to assess purity.

    • Extract the mass spectrum of the major peak to determine the m/z of the molecular ion.

Part 2: Advanced and Complementary Validation Techniques

For a more rigorous structural confirmation, especially for novel compounds or when isomers are possible, advanced and complementary techniques should be employed.

2D NMR Spectroscopy: Assembling the Pieces

Two-dimensional (2D) NMR techniques provide correlation data between different nuclei, which is crucial for unambiguously assigning signals and confirming the connectivity of the molecule.[20][21][22][23][24][25]

  • COSY (Correlation Spectroscopy): A homonuclear technique that shows correlations between coupled protons, typically those on adjacent carbons.[26][27] This is invaluable for tracing the proton networks within the diazepane ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that shows correlations between protons and the carbons to which they are directly attached.[26][27] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear technique that shows correlations between protons and carbons over two or three bonds.[8][26][27] This is particularly useful for connecting different fragments of the molecule, for example, linking the benzoyl group to the diazepane ring via the carbonyl carbon.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample.[28][29][30][31] The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.[29]

Theoretical Elemental Composition for C₁₃H₁₈N₂O₂:

  • Carbon (C): 66.64%

  • Hydrogen (H): 7.74%

  • Nitrogen (N): 11.96%

A successful elemental analysis provides strong evidence for the proposed molecular formula.

Visualizing the Validation Workflow

A logical workflow is essential for the efficient and thorough validation of a synthesized compound.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Secondary/Confirmatory Validation cluster_conclusion Final Confirmation Synthesis Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Initial Check FTIR FT-IR Purification->FTIR LCMS LC-MS Purification->LCMS C_NMR ¹³C NMR H_NMR->C_NMR Structure_Confirmed Structure Validated H_NMR->Structure_Confirmed TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR If needed C_NMR->Structure_Confirmed FTIR->Structure_Confirmed Elem_Analysis Elemental Analysis LCMS->Elem_Analysis Purity Confirmed LCMS->Structure_Confirmed TwoD_NMR->Structure_Confirmed Elem_Analysis->Structure_Confirmed

Sources

Comparative

Comparative Analysis of 1,4-Diazepines and 1,5-Benzodiazepines: Structural, Pharmacological, and Experimental Insights

Executive Summary Benzodiazepines (BZDs) are a cornerstone of neuropharmacology, widely utilized for their anxiolytic, anticonvulsant, and sedative properties[1]. While the classic 1,4-benzodiazepine scaffold (e.g., diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodiazepines (BZDs) are a cornerstone of neuropharmacology, widely utilized for their anxiolytic, anticonvulsant, and sedative properties[1]. While the classic 1,4-benzodiazepine scaffold (e.g., diazepam, clonazepam) has dominated clinical practice, the 1,5-benzodiazepine class (e.g., clobazam) offers a highly differentiated pharmacological profile[2]. By shifting the position of a single nitrogen atom within the diazepine ring, researchers have engineered molecules that maintain robust seizure suppression while drastically reducing psychomotor impairment and sedation[3][4].

This guide provides an objective, data-driven comparison of 1,4- and 1,5-benzodiazepines, detailing their physicochemical disparities, receptor modulation dynamics, and the rigorous electrophysiological protocols used to validate their performance.

Structural Chemistry & Physicochemical Properties

The fundamental divergence between these two classes lies in their molecular architecture. 1,4-benzodiazepines feature nitrogen atoms at positions 1 and 4 of the seven-membered diazepine ring, whereas 1,5-benzodiazepines position these nitrogens at 1 and 5[2]. This seemingly minor structural shift cascades into significant physicochemical differences.

The 1,4-benzodiazepine core contains a weakly basic imine group, rendering the molecule highly lipophilic[5]. In contrast, the 1,5-benzodiazepine structure replaces this with acidic methylene protons and a carboxamide group, resulting in a distinctly more hydrophilic character and a different electronic charge distribution[5]. Consequently, the chemically reactive centers differ entirely: the imine partial structure dictates 1,4-BZD reactivity, while the malonic acid portion governs 1,5-BZDs[5].

Table 1: Physicochemical & Structural Comparison
Feature1,4-Benzodiazepines (e.g., Diazepam)1,5-Benzodiazepines (e.g., Clobazam)
Nitrogen Positions 1 and 4 on the diazepine ring1 and 5 on the diazepine ring
Chemical Character Weakly basic imine groupAcidic methylene protons, carboxamide
Lipophilicity Highly lipophilicComparatively hydrophilic
Reactive Centers Imine partial structureMalonic acid portion
Synthesis Precursor Amino-ketones / 2-bromobenzylamineso-phenylenediamine (OPD) + ketones[6]

Pharmacodynamics: GABA-A Receptor Modulation

Both classes exert their primary therapeutic effects by acting as positive allosteric modulators (PAMs) at the


-aminobutyric acid type A (

) receptor, a ligand-gated chloride ion channel[1]. However, their interaction with specific receptor subunits dictates their clinical utility.

Historically, the profound sedation associated with 1,4-BZDs has been linked to their high affinity for


-containing 

receptors[7]. 1,5-BZDs like clobazam were developed to bypass this limitation. Clinical literature often attributes clobazam's non-sedating profile to a selective binding preference between the

and

subunits[4].

However, recent high-resolution in vitro studies challenge this strict selectivity. Electrophysiological data reveals that clobazam and its active metabolite (N-desmethylclobazam) actually exhibit non-selective potentiation across


 receptors, similar to 1,4-BZDs[7]. Strikingly, 1,5-BZDs demonstrate uniquely high modulatory efficacy at 

receptors—a low-affinity binding site where 1,4-BZDs are comparatively weak[7]. This suggests that the favorable clinical profile of 1,5-BZDs arises from a complex interplay of distinct allosteric efficacies, lower lipophilicity, and unique active metabolites, rather than simple

avoidance[8].

Pathway GABA Endogenous GABA Receptor GABA-A Receptor Chloride Ion Channel GABA->Receptor Binds α/β interface Cl_Influx Chloride Influx (Hyperpolarization) Receptor->Cl_Influx Channel Opens Effect CNS Inhibition (Seizure Suppression) Cl_Influx->Effect BZD14 1,4-Benzodiazepines (α1-driven Sedation) BZD14->Receptor Allosteric Potentiation (High Impairment) BZD15 1,5-Benzodiazepines (α2/α6-modulated) BZD15->Receptor Allosteric Potentiation (Low Impairment)

Caption: GABA-A receptor allosteric modulation pathways comparing 1,4- and 1,5-benzodiazepine dynamics.

Clinical Translation: Efficacy vs. Sedation

The structural and mechanistic differences between these classes translate directly into their clinical applications. 1,4-BZDs (e.g., diazepam, lorazepam) are highly effective for acute status epilepticus, severe insomnia, and acute panic, but their utility in chronic therapy is limited by rapid tolerance development and severe psychomotor impairment[9][10].

Conversely, the 1,5-benzodiazepine clobazam is globally recognized as a superior adjunctive therapy for refractory epilepsies, such as Lennox-Gastaut syndrome[11]. In controlled experimental studies with healthy volunteers, clobazam demonstrated minimal immediate or residual effects on psychomotor performance compared to the profound impairment caused by diazepam and its metabolites[2][3].

Table 2: Clinical Profile Comparison
Parameter1,4-Benzodiazepines1,5-Benzodiazepines (Clobazam)
Primary Indication Acute anxiety, status epilepticus, insomniaRefractory epilepsy, daytime anxiolytic[3]
Sedative Effect High (32-43% incidence in trials)Low (minimal psychomotor impairment)[2]
Muscle Relaxation SignificantAlmost none at normal dosage[2]
Tolerance Rapid for sedative/anticonvulsant actions[9]Slower, though present in ~36% of patients[10]

Experimental Validation: Electrophysiology Workflow

To objectively compare the subunit selectivity and allosteric efficacy of these compounds, researchers rely on Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus laevis oocytes[7].

Causality of Experimental Design: Mammalian neurons express a chaotic, heterogeneous mix of


 receptor subtypes. Xenopus oocytes act as a "blank canvas," allowing researchers to inject specific cRNA ratios and express uniform, defined receptor populations (e.g., strictly 

). Furthermore, testing modulators against an

concentration of GABA (rather than a saturating dose) prevents a "ceiling effect," providing a wide dynamic range to accurately quantify the positive allosteric potentiation (

) of the benzodiazepines[11].
Step-by-Step TEVC Protocol

This protocol represents a self-validating system: the initial application of GABA establishes a functional baseline, proving the receptors are viable before any modulator is introduced.

  • cRNA Preparation: Transcribe human

    
     receptor subunit genes (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) into capped cRNA in vitro[7].
  • Oocyte Microinjection: Surgically harvest and defolliculate oocytes from Xenopus laevis. Microinject 50 nL of the desired cRNA mixture (e.g., 1:1:1 ratio for

    
    ) into the cytoplasm.
    
  • Incubation: Store the injected oocytes at 18°C in ND96 buffer for 3–5 days. This allows the oocyte's machinery to translate the cRNA and traffic the heteromeric receptors to the cell membrane.

  • Electrophysiological Recording: Place a single oocyte in a perfusion chamber with continuous ND96 flow. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting). Clamp the membrane potential at -70 mV (mimicking the physiological resting potential of mammalian neurons).

  • Baseline Establishment: Perfuse the oocyte with an

    
     concentration of GABA. Record the inward chloride current until a stable plateau is reached, then wash out.
    
  • Drug Co-application: Co-apply the

    
     GABA alongside varying concentrations of the test compound (e.g., clonazepam for 1,4-BZD; clobazam for 1,5-BZD).
    
  • Data Analysis: Measure the peak current during co-application and normalize it against the baseline GABA current. Calculate the

    
     (potency) and 
    
    
    
    (efficacy) using non-linear regression[7].

TEVC_Workflow Step1 1. cRNA Synthesis (GABA-A Subunits) Step2 2. Microinjection (Xenopus Oocytes) Step1->Step2 Step3 3. Incubation (Receptor Expression) Step2->Step3 Step4 4. TEVC Recording (Hold at -70 mV) Step3->Step4 Step5 5. Drug Co-application (GABA EC20 + BZD) Step4->Step5 Step6 6. Data Analysis (EC50 & Emax) Step5->Step6

Caption: Step-by-step workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology in Xenopus oocytes.

Conclusion

The transition from 1,4-diazepines to 1,5-benzodiazepines represents a triumph of rational drug design. By altering the nitrogen position on the diazepine ring, pharmacologists successfully shifted the molecule's lipophilicity, electronic charge, and receptor efficacy profile[5]. While 1,4-BZDs remain potent tools for acute CNS depression, the unique allosteric modulation of 1,5-BZDs like clobazam provides a critical pathway for chronic seizure management without the debilitating burden of psychomotor sedation[3][11].

References

1.[3] Nicholson, A. N. (1979). "Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man." British Journal of Clinical Pharmacology, 7(Suppl 1), 83S-84S. URL: [Link] 2.[7] Hammer, H., et al. (2015). "Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes." PLOS One. URL: [Link] 3.[8] Hammer, H., et al. (2015). "Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes." PubMed / NIH. URL: [Link] 4.[4] "Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy." Ovid. URL: [Link] 5.[11] Hammer, H., et al. (2015). "Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes." PMC / NIH. URL: [Link] 6.[9] "Benzodiazepine." Wikipedia. URL: [Link] 7.[5] "Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines." ResearchGate. URL: [Link] 8.[10] Robertson, M. M. (1986). "Current status of the 1,4- and 1,5-benzodiazepines in the treatment of epilepsy: the place of clobazam." PubMed / NIH. URL: [Link] 9.[1] "Details for Benzodiazepines." UNODC. URL: [Link] 10.[6] "Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial." RSC Publishing. URL: [Link] 11.[2] "Clobazam (Brown & Burk) 10mg Tablet - Data Sheet." Medsafe New Zealand. URL: [Link]

Sources

Validation

Bridging the Translational Gap: In Vitro Potency vs. In Vivo Efficacy of 1,4-Diazepane Scaffolds

Executive Summary The 1,4-diazepane (homopiperazine) ring is a highly privileged motif in modern drug discovery. By expanding the standard 6-membered piperazine ring to a 7-membered system, medicinal chemists introduce u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a highly privileged motif in modern drug discovery. By expanding the standard 6-membered piperazine ring to a 7-membered system, medicinal chemists introduce unique conformational flexibility, distinct vector projections for substituents, and altered basicity (pKa). These physicochemical shifts often yield dramatic improvements in in vitro target affinity by allowing the molecule to adapt to deep or complex receptor pockets. However, translating this in vitro potency into in vivo efficacy presents a rigorous pharmacokinetic challenge. This guide critically compares the in vitro and in vivo performance of 1,4-diazepane derivatives across multiple therapeutic areas, providing actionable, field-proven insights for navigating this translational gap.

Case Studies in Translation: Successes and Bottlenecks

A. CNS Penetration: Orexin Receptor Antagonists & PET Probes

The orexin system (OX1R/OX2R) regulates wakefulness, and its antagonism is a validated mechanism for treating insomnia. A dual orexin receptor antagonist featuring a 1,4-diazepane central constraint demonstrated how in vitro binding can be successfully translated to in vivo sleep promotion[1].

  • In Vitro Causality: The 1,4-diazepane core forces the N,N-disubstituted aromatic groups into a specific dihedral angle that perfectly complements the deep, lipophilic GPCR binding pocket, resulting in sub-nanomolar affinity.

  • In Vivo Efficacy: In telemetry-implanted rats, oral administration significantly decreased wakefulness while increasing both REM and non-REM sleep[1]. The use of EEG/EMG telemetry provides continuous, stress-free monitoring, ensuring the observed sleep architecture is a direct pharmacological effect rather than a stress-induced artifact.

Furthermore, recent developments have utilized the 1,4-diazepane scaffold to create [18F]-labeled PET probes (e.g., [18F]BTF) for in vivo imaging of OX1R[2]. While in vitro assays confirmed selective binding, the true test was in vivo biodistribution, where the probe successfully penetrated the blood-brain barrier (BBB) and visualized high-expression regions in normal mouse brains[3].

Pathway Orexin Orexin Neuropeptides Receptor OX1R / OX2R GPCRs Orexin->Receptor Activates Signaling Intracellular Ca2+ Release Receptor->Signaling Gq Coupling Antagonist 1,4-Diazepane Antagonist Antagonist->Receptor Blocks Binding Sleep Sleep Induction Signaling->Sleep Inhibited Pathway

Orexin receptor signaling pathway and mechanism of 1,4-diazepane antagonism.

B. Overcoming Metabolic Instability: CB2 Agonists

Cannabinoid receptor 2 (CB2) agonists offer potential anti-inflammatory benefits without the psychoactive effects associated with CB1. High-throughput screening identified aryl 1,4-diazepane compounds as potent and selective in vitro CB2 agonists[4].

  • The Translational Gap: Despite excellent in vitro potency, early 1,4-diazepane leads failed to show in vivo efficacy. The causality lies in the lipophilicity and exposed nitrogen lone pairs of the diazepane ring, making them highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes.

  • The Solution: Through rigorous in vitro absorption, distribution, metabolism, and excretion (ADME) profiling, researchers mapped the metabolic soft spots. Structural optimization—such as steric shielding of the diazepane nitrogens—yielded compounds with robust rat pharmacokinetic (PK) profiles, eventually demonstrating potent in vivo anti-inflammatory activity in a DSS-induced acute colitis mouse model[4].

C. Oncology & Infectious Disease: KRAS and PtpB-Mtb Inhibitors

In the development of pan-KRAS inhibitors (e.g., BI-2493), the incorporation of diazepane decorations was explored to enhance binding to the KRAS::SOS1 protein-protein interaction interface[5]. While in vitro AlphaScreen assays showed high affinity, researchers noted that rigidifying the structure (e.g., via spirocyclization) was sometimes necessary to improve metabolic stability and permeability for in vivo xenograft efficacy[5].

Similarly, novel 1,4-diazepane derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), exhibiting low-micromolar inhibitory potency (IC50 = 32.6 µM) and strong binding affinity (Kd = 0.57 µM)[6]. The ongoing challenge is bridging this in vitro enzymatic inhibition to in vivo efficacy within the complex, lipid-rich granuloma environment of TB infection[6].

Workflow InVitro In Vitro Assay (Receptor Binding) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME High Affinity Optimization Scaffold Optimization (Steric Shielding) ADME->Optimization High Clearance Optimization->ADME Retest InVivoPK In Vivo PK (Clearance/Half-life) Optimization->InVivoPK Stable Lead InVivoPD In Vivo Efficacy (Disease Model) InVivoPK->InVivoPD Adequate Exposure

Iterative translational workflow for optimizing 1,4-diazepane pharmacokinetics.

Quantitative Data Comparison

The table below summarizes the translational metrics across different 1,4-diazepane applications, highlighting the drop-off or successful bridging between in vitro and in vivo stages.

Therapeutic TargetCompound ClassIn Vitro MetricIn Vivo MetricPrimary Translational Challenge
OX1R/OX2R Dual AntagonistsIC50 < 10 nM (Binding)↑ REM/NREM Sleep (Rats)Blood-Brain Barrier (BBB) Penetration
OX1R (PET) [18F]BTF ProbeHigh Selective AffinityHigh Brain Uptake (%ID/g)Non-specific lipophilic binding
CB2 Receptor Aryl 1,4-diazepanesSub-nM cAMP ActivityAnti-inflammatory (Colitis)Hepatic CYP450 Clearance
KRAS::SOS1 Pan-KRAS InhibitorsAlphaScreen IC50 < 1 µMTumor Regression (Xenograft)Permeability & Rigidity
PtpB-Mtb Diazepane DerivativesEnzymatic IC50 = 32.6 µMPending in vivo validationGranuloma Penetration

Self-Validating Experimental Protocols

To ensure rigorous translation from in vitro to in vivo, the following self-validating protocols are standard for evaluating the viability of 1,4-diazepane compounds.

Protocol 1: In Vitro Liver Microsomal Stability Assay (Predicting In Vivo Clearance)

Because 1,4-diazepanes are prone to rapid oxidative metabolism, this assay is the primary gatekeeper before in vivo animal testing.

  • Preparation: Pre-incubate the 1,4-diazepane test compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling & Quenching: At specific time points (0, 5, 15, 30, 60 minutes), remove an aliquot and immediately quench the reaction in 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating Control System: You must include a minus-NADPH control. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than enzymatic CYP450 metabolism. Additionally, include a known high-clearance compound (e.g., verapamil) as a positive control to validate microsomal enzymatic viability.

Protocol 2: In Vivo Target Engagement via PET/CT Biodistribution

Used to validate that a 1,4-diazepane compound reaches its target in vivo (e.g., OX1R imaging).

  • Radiotracer Injection: Intravenously inject the [18F]-labeled 1,4-diazepane probe (e.g., [18F]BTF) via the tail vein of conscious, normal mice.

  • Dynamic Scanning: Perform dynamic PET/CT scanning over 60 minutes to map the spatiotemporal distribution of the tracer.

  • Tissue Extraction: Euthanize the subjects at designated time points, extract target tissues (e.g., brain regions), and measure absolute radioactivity using a gamma counter to calculate the percentage of injected dose per gram (%ID/g).

  • Self-Validating Control System: Perform a "Cold Block" study. Pre-inject a saturating dose of the unlabeled 1,4-diazepane compound 10 minutes prior to the radiotracer. A significant reduction in radioactive signal in the target tissue confirms that the in vivo uptake is receptor-specific and not merely an artifact of the compound's lipophilicity causing non-specific tissue trapping.

References

  • Whitman, D. B., et al. "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem, 2009. 1

  • "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." Journal of Medicinal Chemistry, 2024. 2

  • "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." PubMed, 2024. 3

  • "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." ResearchGate, 2025. 4

  • "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, 2026. 6

  • "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." ACS Publications, 2025. 5

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for 1-(3-Methoxybenzoyl)-1,4-diazepane

As drug development pipelines increasingly utilize complex nitrogenous heterocycles, laboratory personnel must implement rigorous, chemically sound protocols for their handling and disposal. 1-(3-Methoxybenzoyl)-1,4-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly utilize complex nitrogenous heterocycles, laboratory personnel must implement rigorous, chemically sound protocols for their handling and disposal. 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3) is a specialized building block featuring a homopiperazine (1,4-diazepane) ring conjugated to a methoxybenzoyl moiety[1][2].

While highly valuable in medicinal chemistry, the physicochemical nature of this compound presents specific operational hazards. The secondary amine within the diazepane ring is highly basic, while the lipophilic methoxybenzoyl group enhances dermal penetration. Consequently, this compound is classified under GHS05 (Corrosive) and GHS07 (Harmful/Irritant) [3]. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates but also poses severe exposure risks to laboratory personnel and downstream waste handlers[4][5].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe neutralization, segregation, and final disposal of 1-(3-Methoxybenzoyl)-1,4-diazepane.

Physicochemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity. Homopiperazine derivatives are known to cause severe tissue swelling, burns, and potential perforation of delicate tissues upon contact or ingestion[6]. Because the compound is a basic amine, it is fundamentally incompatible with strong oxidizing agents and concentrated acids, which can trigger violent exothermic reactions[7].

Table 1: Quantitative Hazard Data and Operational Implications
Property / Hazard ParameterValue / ClassificationOperational Implication for Disposal
CAS Registry Number 926218-37-3Required for accurate EPA/RCRA waste manifesting[1][8].
Molecular Formula C13H18N2O2Non-halogenated; dictates routing to non-halogenated waste streams (unless mixed with solvents like DCM)[9].
Molecular Weight 234.29 g/mol Used to calculate neutralization stoichiometry if aqueous waste is generated[9].
GHS Classifications GHS05, GHS07Corrosive and toxic. Dictates the use of High-Density Polyethylene (HDPE) waste containers; metal drums may corrode over time[3].
Incompatibilities Strong oxidizers, acidsMust be strictly segregated during satellite accumulation to prevent pressurization or fires[7][10].

Waste Segregation and Routing Logic

The disposal pathway for 1-(3-Methoxybenzoyl)-1,4-diazepane depends entirely on its physical state and the solvent matrix it is dissolved in. Mixing incompatible waste streams (e.g., diluting hazardous waste to bypass regulations) is a direct violation of EPA guidelines[11].

Below is the logical workflow for routing this chemical waste safely.

WasteRouting Start 1-(3-Methoxybenzoyl) -1,4-diazepane Waste CheckSolvent Is it dissolved in a halogenated solvent? Start->CheckSolvent HaloWaste Halogenated Organic Waste Stream CheckSolvent->HaloWaste Yes (e.g., DCM) Aqueous Is it an aqueous solution (pH > 10)? CheckSolvent->Aqueous No Incineration High-Temp Incineration (EPA Approved Facility) HaloWaste->Incineration NonHaloWaste Non-Halogenated Basic Organic Waste NonHaloWaste->Incineration Aqueous->NonHaloWaste No (Neat/Organic) Neutralize Neutralize to pH 6-8 (Exothermic Risk) Aqueous->Neutralize Yes Neutralize->NonHaloWaste

Decision pathway for 1-(3-Methoxybenzoyl)-1,4-diazepane waste segregation and disposal.

Step-by-Step Methodologies

Protocol A: Immediate Spill Response (Neat Compound)

Because homopiperazines are hygroscopic and corrosive, spills must be addressed immediately to prevent aerosolization or surface degradation[4].

  • Isolate and Ventilate: Evacuate personnel from the immediate area. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves (standard latex is insufficient for basic amines), a chemical-resistant lab coat, and a full face shield[6].

  • Containment (Causality Check): Do not use combustible materials like sawdust to absorb the spill. Basic amines can react exothermically with certain organic materials. Instead, cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial spill-control silicate[7].

  • Collection: Use non-sparking tools to sweep the absorbed mixture. Place the material into a sealable High-Density Polyethylene (HDPE) container[12].

  • Surface Decontamination: Wash the spill area with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual basicity, followed by copious amounts of water. Collect all wash water as hazardous aqueous waste.

Protocol B: Satellite Accumulation and Routine Disposal

Laboratory waste must be managed under strict accumulation limits (e.g., removed within 6 months of the accumulation start date, or within 10 days if maximum volume limits are exceeded)[12].

  • Container Selection: Always use HDPE or Teflon-lined containers. Avoid metal cans, as the basic nature of the diazepane ring will cause slow corrosion and potential container failure[10].

  • Waste Segregation:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste carboy[11].

    • If dissolved in Methanol, Ethanol, or DMSO, route it to the Non-Halogenated Organic Waste carboy.

  • Secondary Containment: Place the primary waste container inside a secondary containment vessel (e.g., a sturdy plastic tub) capable of holding 110% of the primary container's volume[12].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste: 1-(3-Methoxybenzoyl)-1,4-diazepane (Corrosive, Toxic)" and include the accumulation start date[12].

Protocol C: Final Destruction (Facility Level)

Do not pour this chemical down the drain[10]. It contains no substances known to be readily degradable in standard municipal wastewater treatment plants[4].

  • Manifesting: Transfer the waste to the institutional Environmental Health & Safety (EHS) department or a licensed RCRA vendor.

  • Incineration: The only acceptable method of final disposal is high-temperature incineration at an EPA-approved facility[4][13].

    • Mechanistic Rationale: The compound contains a highly stable amide bond and a nitrogen-rich heterocycle. Incomplete combustion will yield highly toxic nitrogen oxide (NOx) gases[4]. Approved incinerators operate at temperatures exceeding 1,000°C and are equipped with alkaline scrubbers to neutralize NOx emissions before atmospheric release.

References

  • 1-(3-Methoxybenzoyl)-1,4-diazepane | 926218-37-3 - 摩熵化学 . Molaid. Available at: [Link]

  • Disposal Of Laboratory Wastes In Lab. Packs - P2 InfoHouse . P2 InfoHouse. Available at: [Link]

  • Chemical Safety - Virginia Tech EHS . Virginia Tech. Available at: [Link]

  • Laboratory Management Plan - University of Wyoming . University of Wyoming. Available at: [Link]

  • Hazardous Materials Management Program - Goucher College . Goucher College. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Methoxybenzoyl)-1,4-diazepane

As a Senior Application Scientist, I understand that handling reactive building blocks like 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). It...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive building blocks like 1-(3-Methoxybenzoyl)-1,4-diazepane (CAS: 926218-37-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior to ensure that your laboratory's safety protocols are both effective and self-validating.

Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Mechanistic Risk Assessment & Hazard Profile

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. 1-(3-Methoxybenzoyl)-1,4-diazepane features a seven-membered homopiperazine (diazepane) ring. While one nitrogen is stabilized via acylation (forming the 3-methoxybenzoyl amide), the second nitrogen remains a free secondary amine.

This localized secondary amine is highly nucleophilic and basic. Upon contact with physiological moisture (such as the tear film in eyes, sweat on skin, or mucous membranes in the respiratory tract), the amine undergoes rapid protonation. This creates a highly localized alkaline environment capable of saponifying lipid bilayers in cellular membranes, leading to rapid tissue damage[1][2].

Consequently, this compound is classified under stringent GHS hazard categories[3][4]:

GHS PictogramSignal WordHazard Statements (H-Codes)Physiological Impact
GHS05 (Corrosion)Danger H318: Causes serious eye damageIrreversible corneal saponification and opacity[2].
GHS07 (Exclamation)Warning H315: Causes skin irritationH335: May cause respiratory irritationH302: Harmful if swallowedEpidermal lipid stripping; mucosal inflammation in the respiratory tract[5][6].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks posed by the basic amine functionality, your PPE must act as a multi-layered, impermeable barrier. The following equipment is mandatory for all handling, weighing, and solubilization procedures[1][7].

Protection ZoneRequired EquipmentScientific Rationale & Standard
Eye & Face Tight-fitting chemical safety goggles or full-face shield.Standard: EN 166 (EU) or OSHA 29 CFR 1910.133 (US). Standard safety glasses are insufficient due to the risk of basic aerosol/dust bypassing the sides, leading to H318 eye damage[1][7].
Hand Nitrile or Neoprene gloves (Double-gloving recommended).Standard: EN 374 / EU Directive 89/686/EEC. The outer glove acts as the primary barrier against the nucleophilic amine, while the inner glove protects against micro-tears[7][8].
Skin & Body Flame-resistant laboratory coat and chemical-resistant apron.Prevents trans-dermal exposure. Ensure cuffs are closed over the inner glove to prevent wrist exposure[7].
Respiratory Chemical Fume Hood (Primary). N95/P100 or Type A Filter Respirator (Secondary).Standard: EN 149 (EU) or NIOSH (US). Required if handling bulk powders where static charge may cause aerosolization of the basic dust, triggering H335 respiratory irritation[1][6].

Operational Workflow & Chemical Handling

When working with 1-(3-Methoxybenzoyl)-1,4-diazepane, static electricity is your primary enemy. Fine powders of basic amines can easily aerosolize due to electrostatic repulsion.

Step-by-Step Handling Methodology:
  • Pre-Operation: Inspect the fume hood to ensure an inward face velocity of 80–100 FPM. Clear the deck of any strong oxidizing agents, which are incompatible with secondary amines[1].

  • Static Mitigation: Utilize an anti-static gun (ionizer) on the weighing spatula and the receiving vessel to prevent the powder from aerosolizing or clinging to the walls of the container[7].

  • Transfer & Weighing: Perform all open-container operations strictly within the fume hood. Use a calibrated analytical balance inside the hood.

  • Solubilization: If preparing stock solutions (e.g., in DMSO or DCM), add the solvent slowly. The dissolution of amines can sometimes be mildly exothermic.

  • Decontamination: Wipe down the balance and fume hood deck with a slightly acidic solution (e.g., 1% acetic acid) followed by water to neutralize any unseen amine residue, then dispose of the wipes as hazardous waste.

Workflow Start 1. Fume Hood Preparation Static 2. Static Mitigation Start->Static Weigh 3. Weighing (Enclosed) Static->Weigh Solubilize 4. Solubilization & Capping Weigh->Solubilize Decon 5. Acidic Wipe Decontamination Solubilize->Decon

Caption: Standard operating procedure for handling corrosive diazepane derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is necessary to prevent the basic powder from becoming airborne or reacting with ambient moisture.

Immediate Spill Protocol:
  • Evacuate & Assess: Evacuate personnel from the immediate vicinity. Assess if the spill is minor (<50g) or major (>50g)[9].

  • Ventilation: Ensure the laboratory exhaust is functioning at maximum capacity. Do not attempt to sweep dry powder, as this will generate hazardous dust[5][6].

  • Containment: Cover the spill with an inert, absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit absorbent)[1][5].

  • Collection: Using non-sparking tools, carefully scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[9].

  • Neutralization: Wash the spill area with a dilute acidic solution to neutralize residual basicity, followed by a thorough water rinse.

Disposal Plan:

Do not flush 1-(3-Methoxybenzoyl)-1,4-diazepane down the drain[5]. The compound must be treated as regulated chemical waste. Seal all contaminated PPE, absorbent materials, and empty vials in clearly labeled, compatible containers and transfer them to an approved hazardous waste disposal plant for high-temperature incineration[1][6].

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor Major Major Spill (>50g) Evacuate & Call Hazmat Assess->Major Absorb Cover with Inert Absorbent (Avoid Sweeping) Minor->Absorb Dispose Collect in Sealed Container & Incinerate Absorb->Dispose

Caption: Decision matrix for 1-(3-Methoxybenzoyl)-1,4-diazepane spill containment.

References

Sources

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